molecular formula C₂₄H₅₁NO₂Si B1139779 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine CAS No. 137905-29-4

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

カタログ番号: B1139779
CAS番号: 137905-29-4
分子量: 413.75
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, also known as 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, is a useful research compound. Its molecular formula is C₂₄H₅₁NO₂Si and its molecular weight is 413.75. The purity is usually 95%.
BenchChem offers high-quality 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASSHVVQGEKIT-DWVLVAQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Structure, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, a key intermediate in the chemical synthesis of complex sphingolipids. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the C3 hydroxyl of the erythro-sphingosine backbone is critical for directing subsequent chemical modifications, particularly at the C1 hydroxyl and the C2 amino group. This guide delves into the precise stereochemical and structural features of this molecule, provides detailed protocols for its regioselective synthesis and characterization, and explores its application in the synthesis of ceramides and glycosphingolipids. The methodologies and insights presented herein are intended to equip researchers in sphingolipid chemistry and drug development with the practical knowledge required for the effective utilization of this versatile synthetic building block.

Introduction: The Strategic Importance of 3-O-Protected Sphingosine

Sphingolipids are a class of lipids defined by their 18-carbon amino alcohol backbone, sphingosine. The D-erythro stereoisomer is the most common in mammalian cells and serves as the structural foundation for a vast array of complex lipids, including ceramides, sphingomyelins, and glycosphingolipids.[1][2] These molecules are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, and apoptosis.[3]

The chemical synthesis of complex sphingolipids to probe their biological functions and to develop potential therapeutics necessitates a strategic approach to protecting the multiple reactive functional groups on the sphingosine backbone: the C1 primary hydroxyl, the C2 primary amine, and the C3 secondary hydroxyl group. The regioselective protection of the C3 hydroxyl group with a bulky protecting group like tert-butyldimethylsilyl (TBDMS) is a cornerstone of many synthetic strategies. This selective protection leaves the C1 primary hydroxyl group available for glycosylation to form glycosphingolipids, while the C2 amino group can be acylated to form ceramides.[4][5] The TBDMS group offers the requisite stability to withstand a range of reaction conditions and can be selectively removed when needed.[6]

This guide will provide a detailed exploration of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, from its fundamental structure to its practical application in the laboratory.

Structure and Stereochemistry

The unambiguous definition of the structure and stereochemistry of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is paramount for its successful application in synthesis.

Chemical Structure

The molecule consists of the D-erythro-sphingosine backbone, which is (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, with a tert-butyldimethylsilyl ether linkage at the C3 position.

Systematic Name: (2S,3R,4E)-2-amino-3-(tert-butyldimethylsilyloxy)octadec-4-en-1-ol

Molecular Formula: C24H51NO2Si

Molecular Weight: 413.76 g/mol

CAS Number: 137905-29-4

Stereochemical Considerations

The stereochemistry of the sphingosine backbone is critical for its biological activity. The "erythro" designation refers to the relative configuration of the substituents on C2 and C3. In the Fischer projection, the amino group at C2 and the hydroxyl group at C3 are on opposite sides. The absolute configuration of the naturally occurring D-erythro-sphingosine is (2S, 3R). The trans (E) configuration of the double bond between C4 and C5 is also a key structural feature.

The introduction of the TBDMS group at the C3 hydroxyl does not alter the stereochemistry of the sphingosine backbone. However, the bulky nature of this group can influence the conformation of the molecule and the accessibility of the remaining functional groups.

Synthesis and Characterization

The regioselective synthesis of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a key step that requires careful control of reaction conditions to favor protection of the secondary hydroxyl group over the primary hydroxyl group.

Rationale for Regioselective Silylation

The selective protection of the C3 hydroxyl group is often desired to allow for subsequent modifications at the more reactive C1 primary hydroxyl group, such as in the synthesis of glycosphingolipids where a sugar moiety is installed at C1.[3][4] While the C1 hydroxyl is sterically more accessible, reaction conditions can be tuned to favor the silylation of the C3 hydroxyl. This is often achieved by first protecting the C2 amino group, which can influence the reactivity of the adjacent hydroxyl groups.

Experimental Protocol: Regioselective Synthesis

This protocol describes a representative method for the regioselective silylation of the C3 hydroxyl group of D-erythro-sphingosine, often preceded by N-protection.

Step 1: N-Protection of D-erythro-sphingosine To a solution of D-erythro-sphingosine in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, an N-protecting group is introduced. A common choice is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under the conditions of silylation and can be removed later. This is typically achieved by reacting the sphingosine with Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate.

Step 2: Regioselective 3-O-Silylation The N-protected sphingosine is then dissolved in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a slight excess of tert-butyldimethylsilyl chloride (TBDMS-Cl) and an amine base such as imidazole or triethylamine are added. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC). The steric bulk of the TBDMS group and the reaction conditions can be optimized to favor the formation of the 3-O-silylated product.

Step 3: Purification The reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The crude product is then purified by flash column chromatography on silica gel. The polarity of the eluent is chosen to effectively separate the desired 3-O-TBDMS product from any unreacted starting material, the 1,3-di-O-TBDMS byproduct, and the 1-O-TBDMS isomer.

Step 4: N-Deprotection (if necessary) If the final desired product is 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine with a free amino group, the N-protecting group is removed. For the Fmoc group, this is typically achieved by treatment with a solution of piperidine in DMF.

The following diagram illustrates the workflow for the synthesis:

Synthesis_Workflow Sphingosine D-erythro-sphingosine N_Protected N-Protected Sphingosine Sphingosine->N_Protected N-Protection (e.g., Fmoc-Cl) Silylated 3-O-TBDMS-N-Protected Sphingosine N_Protected->Silylated Regioselective Silylation (TBDMS-Cl, Imidazole) Final_Product 3-O-TBDMS-erythro-sphingosine Silylated->Final_Product N-Deprotection (e.g., Piperidine)

Caption: Synthetic workflow for 3-O-TBDMS-erythro-sphingosine.

Characterization

Unambiguous characterization of the synthesized molecule is crucial. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.3.1. NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry.

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the sphingosine backbone, including the olefinic protons, the protons on the carbon bearing the amino and hydroxyl/silyloxy groups, and the long alkyl chain. The presence of the TBDMS group is confirmed by the appearance of two singlets: one around 0.9 ppm corresponding to the nine protons of the tert-butyl group, and another around 0.1 ppm for the six protons of the two methyl groups on the silicon atom. The downfield shift of the H3 proton signal compared to unprotected sphingosine is indicative of silylation at the C3 position.

  • 13C NMR: The carbon NMR spectrum will show the corresponding signals for all 24 carbon atoms. The signals for the tert-butyl and methyl carbons of the TBDMS group will be observed in the upfield region.

Table 1: Representative 1H and 13C NMR Chemical Shifts (in CDCl3)

Assignment1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Si-C(CH3)3~0.90 (s, 9H)~25.8
Si-(CH3)2~0.08 (s, 6H)~-4.5
-CH2- (alkyl chain)~1.25 (br s)~29.0 - 32.0
-CH3 (alkyl chain)~0.88 (t)~14.1
H-1~3.7 (m, 2H)~63.0
H-2~3.2 (m, 1H)~55.0
H-3~4.1 (m, 1H)~75.0
H-4~5.5 (dd)~129.0
H-5~5.8 (dt)~134.0

Note: These are approximate values and can vary depending on the solvent and other factors.

3.3.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. Common fragmentation pathways for silylated sphingolipids involve the loss of the silyl group or cleavage of the sphingoid backbone.[7][8]

Applications in Synthesis

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a valuable intermediate for the synthesis of more complex sphingolipids.

Synthesis of Ceramides

Ceramides are formed by the acylation of the C2 amino group of sphingosine. With the C3 hydroxyl group protected, the C2 amine can be selectively acylated.

Protocol: Ceramide Synthesis

  • N-Acylation: 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is dissolved in a suitable solvent like DCM. A fatty acid, activated as its acyl chloride or with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), is added to the solution along with a base (e.g., triethylamine). The reaction mixture is stirred until completion.

  • Deprotection: The TBDMS group is removed to yield the final ceramide. A common method for TBDMS deprotection is the use of fluoride reagents such as tetrabutylammonium fluoride (TBAF) in THF.[6]

  • Purification: The final ceramide is purified by column chromatography.

The following diagram illustrates the workflow for ceramide synthesis:

Ceramide_Synthesis_Workflow Protected_Sph 3-O-TBDMS-erythro-sphingosine Acylated 3-O-TBDMS-Ceramide Protected_Sph->Acylated N-Acylation (Fatty Acid, Coupling Agent) Ceramide Ceramide Acylated->Ceramide 3-O-Deprotection (e.g., TBAF)

Caption: Workflow for the synthesis of ceramide from 3-O-TBDMS-erythro-sphingosine.

Synthesis of Glycosphingolipids

The free C1 hydroxyl group of 3-O-TBDMS protected sphingosine makes it an excellent acceptor for glycosylation reactions.

Protocol: Glycosphingolipid Synthesis

  • Glycosylation: The 3-O-TBDMS protected sphingosine acceptor and a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or glycosyl bromide) are dissolved in an anhydrous solvent. A promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silver triflate, is added to initiate the glycosylation reaction.[4]

  • N-Acylation: Following glycosylation, the amino group is acylated as described in the ceramide synthesis protocol.

  • Deprotection: Finally, all protecting groups (on the sugar and the TBDMS group on the sphingosine backbone) are removed to yield the target glycosphingolipid.

Conclusion

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a synthetically valuable and versatile building block in the field of sphingolipid chemistry. The strategic placement of the TBDMS group at the C3 position allows for the selective functionalization of the C1 hydroxyl and C2 amino groups, enabling the synthesis of a wide range of complex sphingolipids. A thorough understanding of its structure, stereochemistry, and the methodologies for its synthesis and application, as detailed in this guide, is essential for researchers aiming to explore the biology of sphingolipids and develop novel sphingolipid-based therapeutics.

References

  • Di Benedetto, R., et al. (2014). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction. Organic Letters, 16(4), 1044–1047.
  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175–191.
  • Stoffel, W., & Sticht, G. (1967). Total synthesis of stereospecific sphingosine and ceramide. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 348(2), 1561-1563.
  • Merrill Jr, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical reviews, 111(10), 6387-6422.
  • Panza, L., et al. (2009).
  • Basu, A., & Wicki, M. (2000). Synthesis of sphingosine and sphingoid bases. Current organic chemistry, 4(7), 733-756.
  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224.
  • Lahiri, S., et al. (2009). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-dependent Manner. Journal of Biological Chemistry, 284(24), 16090-16098.
  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1-23.
  • Tsugawa, H., et al. (2017). Comprehensive identification of sphingolipid species by in silico retention time and tandem mass spectral library. Metabolomics, 13(3), 30.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics of sphingolipids. Journal of lipid research, 46(1), 1-13.
  • Kishimoto, Y. (1975). A facile synthesis of ceramide. Chemistry and physics of lipids, 15(1), 33-36.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • van Echten-Deckert, G., & Sandhoff, K. (1993). Sphingolipid metabolism. Current opinion in structural biology, 3(4), 497-504.

Sources

Synthesis of 3-O-TBDMS-erythro-Sphingosine from L-Serine: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, in-depth exploration of a robust and widely utilized synthetic pathway to 3-O-TBDMS-erythro-sphingosine, commencing from the readily available chiral pool starting material, L-serine. Sphingolipids, for which sphingosine is the foundational backbone, are critical components of cell membranes and are deeply involved in cellular signaling, recognition, and apoptosis. The specific stereoisomer, D-erythro-sphingosine (2S, 3R, 4E), is the most abundant in mammalian tissues, making its stereocontrolled synthesis a paramount objective for researchers in glycobiology and drug development.

The target molecule, 3-O-TBDMS-erythro-sphingosine, is a strategically protected intermediate. The bulky tert-butyldimethylsilyl (TBDMS) group at the C3 primary alcohol allows for selective functionalization of the C1 secondary alcohol and the C2 amine, rendering it an invaluable building block for the modular synthesis of complex glycosphingolipids and ceramide analogues.[1] This guide elucidates the causal logic behind the chosen synthetic strategy, detailing the key transformations from the preparation of a chiral aldehyde to the stereoselective installation of the final functionalities.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent design that builds the complex sphingosine backbone from a simple, enantiopure precursor. The retrosynthetic analysis reveals a logical disconnection of the target molecule back to L-serine, highlighting the key bond formations and stereochemical challenges that must be addressed.

G Target 3-O-TBDMS-erythro-Sphingosine Intermediate1 N-Boc-erythro-Sphingosine (Diol Intermediate) Target->Intermediate1 Selective Silylation Intermediate2 N-Boc-Protected Allylic Alcohol Intermediate1->Intermediate2 Acetonide Deprotection Intermediate3 α,β-Unsaturated Ketone (Enone) Intermediate2->Intermediate3 Diastereoselective Reduction (1,2-Reduction) GarnerAldehyde Garner's Aldehyde Intermediate3->GarnerAldehyde Wittig Olefination AlkylYlide Pentadecylidene- triphenylphosphorane (C15 Ylide) Intermediate3->AlkylYlide Wittig Olefination LSerine L-Serine GarnerAldehyde->LSerine Multi-step Protection & Reduction

Caption: Retrosynthetic pathway for 3-O-TBDMS-erythro-sphingosine.

Part 1: Synthesis of Garner's Aldehyde: A Cornerstone Chiral Building Block

The foundation of this synthesis is the conversion of L-serine, an inexpensive and enantiomerically pure amino acid, into (S)-2,2-dimethyl-4-formyloxazolidine-3-carboxylic acid tert-butyl ester, commonly known as Garner's aldehyde. This intermediate is exceptionally valuable because the cyclic acetonide structure locks the stereocenter at C2 (α to the aldehyde), preventing epimerization under the basic or nucleophilic conditions of subsequent steps.[2]

The conversion involves a four-step sequence designed for scalability and high fidelity.

G cluster_0 Garner's Aldehyde Synthesis Workflow LSerine L-Serine Step1 1. N-Boc Protection (Boc)2O, NaOH LSerine->Step1 NBocSerine N-Boc-L-Serine Step1->NBocSerine Step2 2. Esterification MeI, K2CO3 NBocSerine->Step2 SerineEster N-Boc-L-Serine Methyl Ester Step2->SerineEster Step3 3. Acetonide Formation 2,2-DMP, TsOH SerineEster->Step3 GarnerEster Protected Oxazolidine (Garner's Ester) Step3->GarnerEster Step4 4. Reduction DIBAL-H, -78 °C GarnerEster->Step4 GarnerAldehyde Garner's Aldehyde Step4->GarnerAldehyde

Caption: Workflow for the preparation of Garner's aldehyde from L-serine.

Experimental Protocol: Garner's Aldehyde
  • N-Boc Protection & Esterification: L-serine is first protected at the amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3] The resulting N-Boc-L-serine is then esterified using methyl iodide and potassium carbonate in DMF to yield N-Boc-L-serine methyl ester.[3]

  • Oxazolidine Formation: The N-Boc-L-serine methyl ester is dissolved in acetone with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. This reaction forms the key 2,2-dimethyloxazolidine ring, protecting both the amine and the hydroxyl group in a single step.

  • Reduction to Aldehyde: The purified ester is dissolved in anhydrous toluene or CH₂Cl₂ and cooled to -78 °C under an inert atmosphere. Diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) is added dropwise. Maintaining the temperature below -75 °C is critical to prevent over-reduction to the alcohol.[2] The reaction is quenched at low temperature with methanol and worked up to yield Garner's aldehyde, which should be used promptly or stored carefully due to its sensitivity.

Part 2: Chain Elongation via Wittig Olefination

With the chiral aldehyde in hand, the next crucial phase is the installation of the C15 aliphatic chain. The Wittig reaction is an excellent method for this transformation, forming a carbon-carbon double bond with good control over geometry.[4][5] The reaction of Garner's aldehyde with a non-stabilized ylide, such as pentadecylidenetriphenylphosphorane, generally favors the formation of the (Z)-alkene; however, in the context of sphingosine synthesis, the subsequent reduction and functional group manipulations often make the initial alkene geometry less critical, though reaction conditions can be tuned. For a more direct route to the final (E)-alkene, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[6]

G cluster_0 Wittig Reaction Mechanism Ylide C14H29-CH=PPh3 (Ylide) Step1 Nucleophilic Attack Ylide->Step1 Aldehyde Garner's Aldehyde Aldehyde->Step1 Betaine Betaine Intermediate Step1->Betaine Step2 [2+2] Cycloaddition Betaine->Step2 Oxaphosphetane Oxaphosphetane Step2->Oxaphosphetane Step3 Cycloreversion Oxaphosphetane->Step3 Product α,β-Unsaturated Enone Step3->Product Byproduct Triphenylphosphine Oxide Step3->Byproduct

Caption: Key mechanistic steps of the Wittig olefination.

Experimental Protocol: Wittig Reaction
  • Ylide Generation: (1-Tetradecyl)triphenylphosphonium bromide is suspended in anhydrous THF under argon. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or phenyllithium is added dropwise until the characteristic deep orange or red color of the ylide persists.[4][7][8]

  • Olefination: A solution of Garner's aldehyde in anhydrous THF is cooled to -78 °C. The freshly prepared ylide solution is then added slowly via cannula. The reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. After extraction with ethyl acetate, the organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the N-Boc protected α,β-unsaturated ketone.

Part 3: Diastereoselective Reduction of the Enone

This is the most critical stereochemistry-defining step in the synthesis. The goal is to reduce the ketone at C3 to a hydroxyl group, creating a new stereocenter. To achieve the desired erythro (anti) configuration (2S, 3R), the reduction must be highly diastereoselective. This is typically achieved through 1,2-reduction (carbonyl reduction) under conditions that favor a Felkin-Anh model of attack or a chelation-controlled mechanism.[6][9][10]

The Luche reduction, using NaBH₄ in the presence of a Lewis acid like CeCl₃, is highly effective for the chemoselective 1,2-reduction of enones to allylic alcohols.[11] Alternatively, bulky hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) provide excellent stereocontrol.[12]

G cluster_0 Stereoselective Reduction Enone α,β-Unsaturated Ketone TransitionState Chelation-Controlled Transition State Enone->TransitionState Reagent Reducing Agent (e.g., NaBH4/CeCl3) Reagent->TransitionState Product Erythro (Anti) Allylic Alcohol TransitionState->Product Hydride attack from less hindered face

Caption: Conceptual model for diastereoselective 1,2-reduction.

Experimental Protocol: Stereoselective Reduction
  • Reaction Setup: The α,β-unsaturated ketone is dissolved in methanol and cooled to -78 °C. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equivalents) is added, and the mixture is stirred for 15-20 minutes.

  • Reduction: Sodium borohydride (NaBH₄, 1.5 equivalents) is added in one portion. The reaction is monitored by TLC for the disappearance of the starting material (typically < 30 minutes).

  • Work-up and Purification: The reaction is quenched with acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The resulting diastereomeric mixture is purified by flash chromatography to isolate the desired erythro isomer.

Part 4: Deprotection and Selective Silylation

The final stage of the synthesis involves removing the acetonide protecting group and then selectively protecting the primary hydroxyl group at C3.

  • Acetonide Deprotection: The protected allylic alcohol is treated with a mild acid, such as aqueous acetic acid or a catalytic amount of HCl in methanol, to hydrolyze the oxazolidine ring, yielding the N-Boc protected diol.

  • Selective 3-O-Silylation: The key to this step is the steric bulk of the TBDMS group.[13] In the presence of a base like imidazole, TBDMS chloride will preferentially react with the less sterically hindered primary alcohol at C3 over the secondary alcohol at C1.[13][14]

G cluster_0 Final Deprotection and Protection AllylicAlcohol N-Boc Protected Allylic Alcohol (Acetonide) Step1 1. Acidic Hydrolysis (e.g., aq. AcOH) AllylicAlcohol->Step1 Diol N-Boc-erythro-Sphingosine Step1->Diol Step2 2. Selective Silylation TBDMS-Cl, Imidazole, DMF Diol->Step2 FinalProduct 3-O-TBDMS-erythro-Sphingosine Step2->FinalProduct

Caption: Final steps to achieve the target protected sphingosine.

Experimental Protocol: Deprotection and Silylation
  • Deprotection: The purified erythro allylic alcohol is dissolved in a THF/water/acetic acid mixture (e.g., 3:1:1) and stirred at room temperature until TLC analysis confirms the complete removal of the acetonide group.

  • Selective Silylation: The crude diol is dried and redissolved in anhydrous DMF. Imidazole (2.5 equivalents) is added, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) at room temperature.[13] The reaction is stirred until completion as monitored by TLC.

  • Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The final product, 3-O-TBDMS-erythro-sphingosine, is purified by silica gel chromatography.

Data Summary

The following table summarizes the key transformations and typical yields reported in the literature for analogous syntheses. Actual yields will vary based on scale and experimental execution.

StepTransformationKey ReagentsTypical Yield
1L-Serine → Garner's Aldehyde(Boc)₂O, MeI, 2,2-DMP, DIBAL-H70-85% (over 4 steps)
2Garner's Aldehyde → EnoneC₁₄H₂₉CH₂PPh₃Br, n-BuLi50-70%
3Enone → erythro-Allyl AlcoholNaBH₄, CeCl₃·7H₂O80-95% (with >95:5 dr)
4Deprotection & Silylationaq. AcOH; TBDMS-Cl, Imidazole75-90% (over 2 steps)

Conclusion

The synthesis of 3-O-TBDMS-erythro-sphingosine from L-serine is a testament to the power of modern stereoselective synthesis. By leveraging a chiral pool starting material and executing a series of well-orchestrated reactions, this pathway provides reliable access to a highly valuable intermediate for chemical biology and medicinal chemistry. The critical steps—the racemization-free preparation of Garner's aldehyde, the diastereoselective reduction of the enone, and the regioselective protection of the primary alcohol—demonstrate a high level of chemical control and strategic planning, enabling the construction of complex molecular architecture with precision.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(15), 4596. Available from: [Link]

  • Murakami, T., & Furusawa, K. (2002). Efficient stereodivergent synthesis of erythro- and threo-sphingosines: Unprecedented reversal of the stereochemistry in the addition. Tetrahedron, 58(48), 9797-9804. Available from: [Link]

  • Abu-Shanab, F. A., She Z., van der Veen, S., et al. (2012). Concise Synthesis of the Unnatural Sphingosine and Psychosine Enantiomer. Molecules, 17(11), 12854-12868. Available from: [Link]

  • Herold, P. (1987). A short and efficient stereoselective synthesis of all four diastereomers of sphingosine. Helvetica Chimica Acta, 70(6), 1631-1637. Available from: [Link]

  • Wild, R., & Schmidt, R. R. (1995). Synthesis of sphingosines, 11. Convenient synthesis of phytosphingosine and sphinganine from D-galactal and D-arabitol. Liebigs Annalen, 1995(4), 755-762. Available from: [Link]

  • Koskinen, A. M. P., & Koskinen, A. (2000). Total synthesis of sphingosine and its analogs. In Studies in Natural Products Chemistry (Vol. 22, pp. 227-268). Elsevier. Available from: [Link]

  • Hudlicky, T., & Stabile, M. R. (1996). Synthesis of sphingosines. U.S. Patent No. 5,488,167. Washington, DC: U.S. Patent and Trademark Office.
  • Dondoni, A., & Perrone, D. (2004). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aldrichimica Acta, 37(2), 43-56. Available from: [Link]

  • Sapotka, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. The Aquila Digital Community. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from: [Link]

  • Bartoli, G., et al. (2006). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Letters in Organic Chemistry, 3(6), 443-445. Available from: [Link]

  • J-GLOBAL. (n.d.). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Retrieved from: [Link]

  • Papakyriakou, A. (2021). How to do selective protection of primary alcohol over aryl tetrazole nitrogen in losartan drug? ResearchGate. Retrieved from: [Link]

  • Shawakfeh, K., Al-Zoubi, R., Al-Jammal, W., & Nuseir, R. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. Records of Natural Products, 12(4), 181-187. Available from: [Link]

  • Murakami, T., et al. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(4), 1115-1119. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. Retrieved from: [Link]

  • Wulsten, F. (2015). Total synthesis of new microbial sphingolipid-type signaling molecules. Doctoral dissertation, Freie Universität Berlin. Available from: [Link]

  • Gaver, R. C., & Sweeley, C. C. (1966). Total synthesis of stereospecific sphingosine and ceramide. Journal of the American Oil Chemists' Society, 43(11), 604-608. Available from: [Link]

  • Garner, P., & Park, J. M. (1998). (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. Organic Syntheses, 75, 18. Available from: [Link]

  • Li, Z., et al. (2017). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Organic Chemistry Frontiers, 4(10), 1957-1961. Available from: [Link]

Sources

Strategic Application of Silyl Protecting Groups in Sphingolipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids—encompassing ceramides, sphingomyelins, and glycosphingolipids—are critical structural components of eukaryotic membranes and potent bioactive signaling molecules. The chemical synthesis of these lipids requires exquisite regiochemical and stereochemical control. The sphingoid base backbone (e.g., D-erythro-sphingosine) presents a unique synthetic challenge: a 1,3-diol system coupled with a 2-amino group. This whitepaper provides an in-depth mechanistic analysis of silyl protecting groups in sphingolipid chemistry, detailing the causality behind group selection, migration mitigation, and self-validating experimental protocols.

The Sphingolipid Protection Challenge: Causality and Design

The de novo synthesis or semi-synthesis of sphingolipids frequently utilizes L-serine or naturally occurring1[1]. The core challenge lies in differentiating the primary C1-hydroxyl from the secondary C3-hydroxyl, while simultaneously managing the reactivity of the C2-amine.

If orthogonal protection is not strictly maintained, researchers frequently encounter acyl or silyl migration (e.g., from C3 to C1), which results in inseparable mixtures of protected ceramides and drastically 2[2].

Silyl ethers are the premier choice for O-protection in this context because their steric bulk can be precisely tuned. By selecting a silyl group with an appropriate steric radius, one can achieve >95% regioselective protection of the less hindered primary C1-OH, leaving the C3-OH3[3].

Quantitative Comparison of Silyl Protecting Groups

The selection of a silyl group is not arbitrary; it is dictated by the downstream reaction conditions (e.g., Lewis acid-catalyzed glycosylation, cross-metathesis, or basic N-acylation).

Table 1: Kinetic and Thermodynamic Profiles of Silyl Protecting Groups in Sphingolipid Synthesis

Protecting GroupStructureRelative Acid StabilitySteric BulkCleavage ConditionsPrimary Use in Sphingolipids
TMS (Trimethylsilyl)-Si(CH3)3~1 (Baseline)LowMild acid, K2CO3/MeOHTransient in situ protection
TBS / TBDMS (tert-Butyldimethylsilyl)-Si(CH3)2(t-Bu)~10^4ModerateTBAF, AcOH/H2OC1-OH protection, Garner's aldehyde
TIPS (Triisopropylsilyl)-Si(i-Pr)3~10^5HighTBAF, Strong acidHighly stable intermediate protection
TBDPS (tert-Butyldiphenylsilyl)-Si(Ph)2(t-Bu)~10^6Very HighTBAF, HF·pyridineRegioselective C1-OH protection

Mechanistic Insight: Why TBDPS over TBS for C1 protection? While TBS is commonly used to protect the C1-OH of L-serine derivatives (e.g., in the4[4]), it is prone to migration to the C3-OH under basic conditions. TBDPS replaces two methyl groups with phenyl rings. This massive steric shield not only prevents silyl migration but also increases acid stability by a factor of ~100 5[5]. This is critical when subsequent steps involve acidic conditions, such as the removal of a trityl group or acetal cleavage.

Workflow and Logical Relationships

To visualize the strategic deployment of silyl groups, consider the standard workflow for converting a raw sphingoid base into a complex ceramide.

G N1 Unprotected Sphingosine Base (1,3-diol, 2-amino) N2 Selective O-Silylation (TBDPS-Cl at C1-OH) N1->N2 Steric Control N3 N-Protection (Boc/Azide at C2-NH2) N2->N3 Orthogonal Protection N4 C3-OH Modification (Acylation/Phosphorylation) N3->N4 Functionalization N5 Desilylation (TBAF or Acidic Cleavage) N4->N5 Fluoride/Acid N6 Target Sphingolipid (e.g., Ceramide) N5->N6 Final Assembly

Fig 1. Orthogonal protection-deprotection workflow in sphingolipid synthesis using silyl ethers.

Self-Validating Experimental Protocols

A self-validating protocol ensures that the success or failure of a step can be immediately verified via thin-layer chromatography (TLC) or mass spectrometry (MS) without requiring complex workups.

Protocol A: Regioselective C1-O-Silylation of Phytosphingosine with TBDPS-Cl

Objective: Selectively protect the primary alcohol of an N-protected sphingoid base to prevent polymerization and direct C3/C4 reactivity. Causality: Imidazole acts as both a nucleophilic catalyst (forming a reactive N-silylimidazole intermediate) and an acid scavenger. The bulky TBDPS-Cl reacts exclusively at the unhindered C1 position at low temperatures.

Step-by-step:

  • Preparation: Dissolve N-Boc-phytosphingosine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Rationale: DMF provides the necessary dielectric constant to stabilize the polar transition state.

  • Catalyst Addition: Add imidazole (2.5 eq) and cool the reaction mixture to 0 °C.

  • Silylation: Dropwise add TBDPS-Cl (1.1 eq). Rationale: Keeping the silylating agent close to stoichiometric amounts prevents over-silylation at the C3-OH.

  • Validation (In-process): Monitor via TLC (Hexane/EtOAc 7:3). The formation of a higher Rf spot indicates C1 protection. If a secondary, even higher Rf spot appears, di-silylation is occurring; quench immediately.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl. Extract with diethyl ether. Wash the organic layer extensively with water to remove DMF and imidazole. Dry over Na2SO4 and concentrate.

Protocol B: Global Desilylation and Simultaneous Purification

Objective: Remove the silyl group to yield the final 6[6]. Causality: The silicon-fluorine bond (582 kJ/mol) is significantly stronger than the silicon-oxygen bond (452 kJ/mol). Tetrabutylammonium fluoride (TBAF) provides a highly soluble source of nucleophilic fluoride ions that selectively cleave the silyl ether without hydrolyzing amides or phosphate esters.

Step-by-step:

  • Preparation: Dissolve the fully protected ceramide precursor in anhydrous THF.

  • Fluoride Cleavage: Add TBAF (1.0 M in THF, 1.5 eq) at 0 °C, then warm to room temperature.

  • Validation (In-process): Monitor via TLC or LC-MS. The disappearance of the lipophilic precursor and the emergence of a highly polar product confirms cleavage.

  • Alternative In Situ Cleavage: For highly polar products like sphingosine-1-phosphate derivatives, simultaneous cleavage of silyl groups and separation from reagents can be achieved using medium pressure chromatography on6[6]. Rationale: This avoids aqueous workups where amphiphilic sphingolipids form intractable emulsions.

Advanced Case Studies in Silyl Chemistry

In Situ Transient Silylation: In the synthesis of ceramide-1-phosphates, the raw sphingosine-1-phosphate is highly insoluble in organic solvents. By treating it with a transient silylating agent (like TMS-Cl) in situ, the 3-hydroxy and phosphate groups are temporarily masked. This drastically increases lipophilicity and solubility, allowing N-acylation with activated fatty acids to proceed smoothly. The labile TMS groups are then cleaved simultaneously during reversed-phase chromatography[6].

Garner's Aldehyde and Cross-Metathesis: The synthesis of modified glycosphingolipids often relies on the L-serine-derived (S)-Garner aldehyde. The primary hydroxyl of L-serine is protected as a TBS ether before oxazolidine formation. The TBS group withstands the reduction of the ester to the aldehyde but can be selectively removed post-cross-metathesis to yield the4[4].

Conclusion

The strategic application of silyl protecting groups is not merely a matter of masking functional groups; it is an exercise in steric engineering and thermodynamic control. By understanding the causality behind silyl migration, hydrolytic stability, and regioselectivity, researchers can design robust, high-yielding synthetic routes to complex sphingolipids, ultimately accelerating the discovery of novel lipid-based therapeutics.

References

1.[6] Title: An efficient, one-pot synthesis of various ceramide 1-phosphates from sphingosine 1-phosphate Source: nih.gov (PubMed) URL:

2.[4] Title: Synthetic Strategies for Modified Glycosphingolipids and Their Design as Probes Source: acs.org (Chemical Reviews) URL:

3.[1] Title: Efficient Synthesis of d-erythro-Sphingosine and d-erythro-Azidosphingosine from d-ribo-Phytosphingosine via a Cyclic Sulfate Intermediate Source: acs.org (The Journal of Organic Chemistry) URL:

4.[2] Title: US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins Source: google.com (Google Patents) URL:

5.[3] Title: A Concise and Scalable Synthesis of High Enantiopurity (−)-d-erythro-Sphingosine Using Peptidyl Thiol Ester−Boronic Acid Cross-Coupling Source: acs.org (Organic Letters) URL:

6.[5] Title: The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers Source: cdnsciencepub.com URL:

Sources

Analytical and Synthetic Profiling of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Spectral Data and Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working in lipidomics and synthetic biology, 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine (CAS 137905-29-4) represents a highly specialized, pivotal building block. The synthesis of complex sphingolipids—such as sphingomyelins, ceramides, and glycosphingolipids—requires absolute regiocontrol over the native D-erythro-sphingosine backbone.

This technical whitepaper provides an in-depth analysis of the spectral data (NMR, MS) used to characterize this molecule, alongside a field-proven, self-validating synthetic methodology. By understanding the causality behind orthogonal protection strategies and the resulting spectral shifts, scientists can confidently synthesize and validate this critical intermediate.

Mechanistic Rationale: The Orthogonal Protection Paradigm

Native D-erythro-sphingosine presents a formidable chemoselectivity challenge due to its three contiguous functional groups: a primary alcohol (1-OH), a primary amine (2-NH2), and an allylic secondary alcohol (3-OH).

During the synthesis of target molecules like sphingomyelin, the 1-OH must be phosphorylated and the 2-NH2 must be acylated. However, the 3-OH is highly nucleophilic. If left unprotected, it is prone to unwanted acyl or phosphoryl migrations.

Why the TBS Group? The installation of a tert-butyldimethylsilyl (TBS) group at the 3-OH position provides immense steric shielding. The bulky tert-butyl moiety physically blocks incoming electrophiles, preventing side reactions at C3. Furthermore, the TBS ether is highly stable to the basic conditions required for subsequent N-acylation (ceramide formation) and the mildly acidic conditions often used in lipid purification, making it the premier choice for orthogonal protection ().

G Sphingosine D-erythro-Sphingosine (Free 1-OH, 2-NH2, 3-OH) Azido 2-Azido-Sphingosine (Amine Masked) Sphingosine->Azido Diazo Transfer Trityl 1-O-Trityl-2-Azido (Primary OH Protected) Azido->Trityl TrCl, Pyridine TBS 1-O-Trityl-3-O-TBS-2-Azido (Secondary OH Protected) Trityl->TBS TBSOTf, 2,6-Lutidine Target 3-O-TBS-Sphingosine (Target Intermediate) TBS->Target 1. Detritylation 2. Reduction

Synthetic logic for orthogonal protection of the sphingosine backbone.

Step-by-Step Synthetic Methodology

To achieve 3-O-TBS protection without cross-reactivity, the amine and primary alcohol must be temporarily masked. The following self-validating protocol outlines the optimal route.

Phase 1: Amine Masking via Diazo Transfer
  • Causality: Standard Boc-protection leaves an acidic NH proton and creates severe steric bulk that hinders the adjacent 3-OH. Converting the amine to an azide (-N3) provides a linear, sterically unobtrusive mask that perfectly preserves the stereocenter.

  • Protocol: React D-erythro-sphingosine with triflyl azide (TfN3) and K2CO3 in a biphasic H2O/DCM mixture.

  • Validation: TLC will show a non-ninhydrin-active spot. IR spectroscopy must confirm a strong, sharp azide stretching band at ~2100 cm⁻¹.

Phase 2: Primary Alcohol Protection
  • Causality: The 1-OH is less sterically hindered than the 3-OH. Using triphenylmethyl chloride (TrCl) exploits this steric difference, selectively protecting the 1-OH over the 3-OH.

  • Protocol: Dissolve 2-azido-sphingosine in anhydrous pyridine. Add 1.1 equivalents of TrCl and a catalytic amount of DMAP. Stir at 40°C for 12 hours.

  • Validation: Quench with MeOH. Purify via silica gel chromatography. The product should exhibit a massive aromatic signal (15H) in crude 1H NMR.

Phase 3: Secondary Alcohol Silylation (TBS Protection)
  • Causality: The 3-OH is an allylic secondary alcohol, heavily sterically hindered by the adjacent aliphatic chain and the massive trityl group. Standard TBSCl/imidazole is kinetically too slow here. We must use the highly reactive TBS-triflate (TBSOTf). 2,6-lutidine is chosen as the base because its methyl groups prevent it from acting as a nucleophile, ensuring it only scavenges the generated triflic acid.

  • Protocol:

    • Dissolve the 1-O-Trityl-2-azido intermediate in anhydrous DCM at 0°C under argon.

    • Add 2.0 equivalents of 2,6-lutidine.

    • Dropwise, add 1.5 equivalents of TBSOTf. Stir for 2 hours, allowing warming to room temperature.

  • Validation: Aqueous workup followed by TLC (Hexanes/EtOAc 9:1). The product will be highly non-polar.

Phase 4: Global Deprotection to Target
  • Causality: The trityl group is acid-labile, while the TBS group is relatively stable to mild acids. The azide is reduced via the Staudinger reaction, which is extremely mild and will not cleave the silyl ether.

  • Protocol:

    • Detritylation: Treat with 1% p-Toluenesulfonic acid (p-TsOH) in MeOH/DCM for 1 hour. Monitor strictly by TLC to prevent TBS cleavage. Neutralize with NaHCO3 and purify.

    • Staudinger Reduction: Dissolve the detritylated intermediate in THF/H2O (9:1). Add 1.5 equivalents of Triphenylphosphine (PPh3). Stir at 50°C for 8 hours.

  • Validation: The final product, 3-O-TBS-erythro-sphingosine , will react positively to ninhydrin stain (indicating a free amine) and show the spectral markers detailed in Section 3.

Spectral Data Profiling (NMR & MS)

Accurate spectral validation is non-negotiable. The installation of the TBS group induces highly specific chemical shifts compared to native sphingosine ().

High-Resolution Mass Spectrometry (HRMS)

The presence of the silicon isotope pattern and the exact mass shift are primary indicators of successful silylation.

Table 1: HRMS (ESI+) Data

Formula Theoretical Exact Mass Observed [M+H]⁺ Diagnostic Fragments

| C₂₄H₅₁NO₂Si | 413.3689 | 414.3767 | m/z 282.28 (Loss of TBSOH) |

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum, the diagnostic markers are the massive integrations of the tert-butyl group (9H) and the silyl methyls (6H). Mechanistically, the oxygen-bound C3 proton is shielded by the electropositive silicon atom, shifting slightly upfield from ~4.30 ppm (in free sphingosine) to ~4.15 ppm ().

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment
C5-H 5.68 dt 15.4, 6.7 1H Alkene (trans)
C4-H 5.42 dd 15.4, 7.2 1H Alkene (trans)
C3-H 4.15 t 6.8 1H Allylic CH-O-Si
C1-H₂ 3.65 - 3.52 m - 2H Primary CH₂-OH
C2-H 2.85 m - 1H CH-NH₂
NH₂, OH 2.40 br s - 3H Exchangeable protons
C6-H₂ 2.05 q 6.8 2H Allylic CH₂
C7-C17 1.25 br s - 22H Aliphatic chain
Si-C(CH₃)₃ 0.89 s - 9H TBS tert-butyl
C18-H₃ 0.88 t 6.8 3H Terminal methyl

| Si-CH₃ | 0.06, 0.04 | s | - | 6H | TBS dimethyl |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Assignment
C5 134.5 Alkene CH
C4 129.8 Alkene CH
C3 76.2 CH-O-Si
C1 63.5 CH₂-OH
C2 56.8 CH-NH₂
C6 32.4 Allylic CH₂
Si-C(CH₃)₃ 25.8 TBS tert-butyl (3C)
Si-C(CH₃)₃ 18.1 TBS quaternary C

| Si-CH₃ | -4.2, -4.7 | TBS dimethyl (2C) |

Self-Validating Analytical Protocols

To ensure absolute regioselectivity (confirming the TBS group is at C3 and not mistakenly at C1), a self-validating 2D NMR workflow must be executed.

Causality of Validation: If the TBS group migrated to C1, the C1 protons would shift downfield due to the loss of hydrogen-bonding capability, and the C3 proton would shift downfield due to the free hydroxyl group. By utilizing a COSY (Correlation Spectroscopy) experiment, you can trace the spin system:

  • Identify the alkene protons (C4/C5) at ~5.4–5.7 ppm.

  • Trace the cross-peak from C4 (5.42 ppm) to the adjacent C3 proton (4.15 ppm).

  • Confirm that the C3 proton correlates to the C2 amine proton (2.85 ppm).

  • Finally, verify that the C2 proton correlates to the diastereotopic C1 protons (3.65-3.52 ppm).

G Reaction Crude Reaction Mixture TLC TLC Monitoring (Rf ~0.4 in 9:1 DCM:MeOH) Reaction->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification HRMS HRMS (ESI+) [M+H]+ m/z 414.37 Purification->HRMS NMR 1D & 2D NMR (COSY/HSQC Validation) Purification->NMR

Self-validating analytical workflow for confirming 3-O-TBS-sphingosine identity.

By strictly adhering to this analytical pipeline, researchers can guarantee the structural integrity of 3-O-TBS-erythro-sphingosine before committing it to complex, multi-step lipid syntheses.

References

  • Title: US Patent 5220043A - Synthesis of D-erythro-sphingomyelins Source: Google Patents URL
  • Title: A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine Source: PubMed Central (PMC) URL: [Link]

The Physicochemical Shift: Solubility Dynamics of TBDMS-Protected Sphingosine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Amphiphilic Challenge of Native Sphingosine

Sphingosine (2-amino-4-octadecene-1,3-diol) serves as the foundational aliphatic backbone for all mammalian sphingolipids. In its native, unprotected state, sphingosine is a strictly amphiphilic molecule. Its 18-carbon unsaturated hydrocarbon tail confers significant lipophilicity, while its polar headgroup—comprising a primary hydroxyl at C1, a secondary amine at C2, and a secondary hydroxyl at C3—acts as a dense network of hydrogen bond donors and acceptors.

In synthetic lipid chemistry and drug development, this amphiphilic nature presents a distinct solubility challenge. Native sphingosine tends to aggregate in strictly non-polar solvents (like hexane or pure dichloromethane) due to strong intermolecular hydrogen bonding, yet its massive hydrophobic tail prevents true solvation in aqueous media. To facilitate downstream modifications—such as the selective N-acylation required to synthesize ceramides or galactosylceramides—the reactive 1,3-diol system must be masked. The tert-butyldimethylsilyl (TBDMS) group is the gold standard for this protection, conferring stability during multi-step syntheses and providing an extra handle for NMR spectroscopic analysis[1].

Mechanistic Rationale: The Causality of Solubility Shifts

The transformation of native sphingosine into 1,3-di-O-TBDMS sphingosine triggers a radical shift in the molecule's partition coefficient (LogP). This physicochemical shift is driven by two primary mechanisms:

  • Ablation of Hydrogen Bonding: The silylation process replaces the hydroxyl protons with bulky (CH₃)₃CSi(CH₃)₂– groups. By extinguishing the hydrogen-bond donor capacity at the oxygen centers, the molecule can no longer form the tight intermolecular networks that cause native sphingosine to precipitate out of non-polar solvents.

  • Steric Shielding and Lipophilic Surge: The primary role of TBDMS chloride (TBSCl) is to introduce a robust protecting group that is highly stable across various harsh reaction conditions, including basic and mild acidic environments[2]. The addition of two TBDMS groups adds 12 carbon atoms and two silicon atoms to the sphingosine backbone. The bulky tert-butyl groups create a steric umbrella that repels polar protic solvents, effectively enveloping the headgroup in a hydrophobic shield.

As a result, the molecule transitions from an amphiphile to a highly lipophilic entity, fundamentally altering its solvent compatibility.

Comparative Solubility Profile

The engineered shift in solubility is not merely a side effect; it is a critical parameter leveraged for the purification and isolation of intermediate lipid constructs. Table 1 summarizes the empirical solubility changes following TBDMS protection.

Table 1: Empirical Solubility of Native vs. 1,3-di-O-TBDMS Sphingosine at 25°C

SolventNative Sphingosine Solubility1,3-di-O-TBDMS Sphingosine SolubilityCausality of State
Water InsolubleInsolubleHydrophobic tail dominates in both states.
Methanol Soluble (Warm)Poorly SolubleLoss of H-bond donors repels protic solvation.
N,N-Dimethylformamide (DMF) SolubleSolubleHigh dielectric constant solvates both forms.
Dichloromethane (DCM) Poorly SolubleHighly SolubleTBDMS lipophilicity aligns with aprotic DCM.
Tetrahydrofuran (THF) Moderately SolubleHighly SolubleEther oxygen coordinates well with silyl groups.
Hexane InsolubleHighly SolubleTotal masking of polar headgroup enables solvation.

Experimental Protocol: Synthesis and Phase-Separation

This protocol details the synthesis of 1,3-di-O-TBDMS sphingosine. It is designed as a self-validating system : the success of the reaction is physically proven by the product's newly acquired ability to partition exclusively into non-polar solvents (hexane/DCM) during the extraction phase, leaving polar impurities behind.

Reagents Required:

  • D-erythro-sphingosine (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq)

  • Imidazole (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried, argon-purged round-bottom flask, dissolve native sphingosine in anhydrous DMF to a concentration of 0.1 M. Causality: DMF is strictly required here because native sphingosine is insoluble in non-polar solvents; DMF effectively solvates both the polar headgroup and the lipid tail.

  • Activation: Add imidazole to the solution and stir until dissolved. Causality: Imidazole acts as both an acid scavenger for the HCl byproduct and a nucleophilic catalyst. It reacts with TBDMS-Cl to form N-tert-butyldimethylsilylimidazole, a highly reactive intermediate capable of silylating the sterically hindered secondary C3 hydroxyl[3].

  • Silylation: Cool the mixture to 0 °C. Add TBDMS-Cl portion-wise to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Validation via TLC: Spot the reaction on a silica TLC plate (Hexane/Ethyl Acetate 4:1). The native sphingosine will remain near the baseline (Rf ~0.1), while the highly lipophilic 1,3-di-O-TBDMS product will migrate near the solvent front (Rf ~0.8).

  • Phase-Separation & Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with Hexane (3 × 20 mL). Causality: Because the TBDMS groups have drastically increased the LogP, the product selectively partitions into the hexane layer. The unreacted imidazole, imidazole hydrochloride, and DMF remain trapped in the aqueous phase.

  • Purification: Wash the combined hexane layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a viscous, highly lipophilic oil.

Workflow Visualization

G A Native Sphingosine (Amphiphilic) C Silylation Reaction (0°C to RT, 12h) A->C Addition B TBDMS-Cl + Imidazole in Anhydrous DMF B->C Activation D 1,3-di-O-TBDMS Sphingosine (Highly Lipophilic) C->D Conversion E Organic Phase (DCM/Hexane) Product Soluble D->E Extraction F Aqueous Phase (Water/DMF) Impurities Soluble D->F Phase Separation

Workflow for the synthesis and phase-separation of TBDMS-protected sphingosine.

Downstream Applications and Deprotection

Once the 1,3-di-O-TBDMS sphingosine is isolated, the free C2 amine is perfectly primed for downstream coupling reactions (e.g., forming amide bonds with fatty acids to yield protected ceramides). Because the intermediate is now highly soluble in DCM and THF, standard peptide coupling reagents (EDC, HBTU) can be utilized with high efficiency.

Following the successful assembly of the lipid construct, the TBDMS groups must be removed to restore the native biological activity of the sphingolipid. TBDMS ethers exhibit excellent orthogonality; while they are highly stable to basic conditions, they can be efficiently cleaved using fluoride sources (such as TBAF in THF) or under mild acidic conditions (e.g., acetic acid/water/THF mixtures)[4].

References

  • Synthesis of a Versatile Building Block for the Preparation of 6-N-Derivatized α-Galactosyl Ceramides | PubMed Central (PMC) |[Link][1]

  • tert-Butyldimethylsilyl Ethers | Organic Chemistry Portal |[Link][3]

Sources

The Core Principles of TBDMS Protection: A Balance of Reactivity and Stability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Function of the TBDMS Protecting Group in Multi-Step Synthesis

For researchers, scientists, and drug development professionals engaged in the complex art of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the myriad of protecting groups available for hydroxyl moieties, the tert-butyldimethylsilyl (TBDMS or TBS) group has established itself as an indispensable tool due to its robust nature, ease of handling, and predictable reactivity. This guide provides a detailed exploration of the TBDMS protecting group, from its fundamental principles to its strategic application in complex synthetic routes.

The widespread adoption of the TBDMS group, first popularized by E.J. Corey, stems from a finely tuned balance between the ease of its introduction and the resilience of the resulting silyl ether. Unlike the more labile trimethylsilyl (TMS) ether, the TBDMS ether offers significantly enhanced stability, a direct consequence of the steric bulk imparted by the tert-butyl group. This steric shield effectively protects the silicon-oxygen bond from a wide range of reaction conditions, including many non-acidic reagents, organometallics, and basic conditions.

Mechanism of Silylation: The Role of Catalysis

The most common method for the formation of a TBDMS ether involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. While TBDMS-Cl itself reacts slowly with alcohols, the process is significantly accelerated by the use of a catalyst, most commonly imidazole. The reaction proceeds via a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, which is formed in situ. This intermediate is then readily attacked by the alcohol to form the TBDMS ether and regenerate imidazole.

G cluster_protection TBDMS Protection Workflow Alcohol R-OH TBDMS_Ether R-O-TBDMS Alcohol->TBDMS_Ether TBDMS_Cl TBDMS-Cl Silylated_Intermediate N-(TBDMS)-imidazole TBDMS_Cl->Silylated_Intermediate + Imidazole Imidazole_cat Imidazole (catalyst) Silylated_Intermediate->TBDMS_Ether + R-OH Imidazole_HCl Imidazole•HCl Silylated_Intermediate->Imidazole_HCl + HCl Final_Product Final_Product TBDMS_Ether->Final_Product Purification G Start Molecule with TMS & TBDMS ethers Deprotection_TMS Mild AcidicConditions Start->Deprotection_TMS Intermediate TBDMS ether intact,TMS ether cleaved Deprotection_TMS->Intermediate Deprotection_TBDMS Fluoride Source(e.g., TBAF) Intermediate->Deprotection_TBDMS Final Both ethers cleaved Deprotection_TBDMS->Final

Methodological & Application

Strategic Synthesis of Ceramide Analogs via 3-O-TBDMS-erythro-Sphingosine: A Guide for Cellular and Pharmacological Studies

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Ceramides are central bioactive lipids in the sphingolipid metabolic pathway, acting as critical second messengers in a myriad of cellular processes including apoptosis, cell cycle arrest, and senescence.[1][2][3] The precise biological function of a ceramide is often dictated by the length and saturation of its N-acyl chain.[4] Consequently, the ability to synthesize specific ceramide analogs is paramount for elucidating structure-activity relationships and developing novel therapeutics targeting sphingolipid-mediated pathways in diseases like cancer and metabolic disorders.[5][6][7] This guide provides a detailed, field-tested protocol for the synthesis of diverse ceramide analogs starting from the commercially available and strategically protected precursor, 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosine. The use of the TBDMS protecting group on the C3 hydroxyl allows for selective N-acylation at the C2 amine, followed by a straightforward deprotection step to yield the target ceramide analog with high fidelity.

Introduction: The Rationale for Ceramide Analog Synthesis

Ceramides are more than just structural components of cellular membranes; they are potent signaling molecules.[3] Dysregulation of ceramide metabolism is a hallmark of numerous pathologies. For instance, increased intracellular ceramide levels can trigger apoptosis in cancer cells, making ceramide-based therapy a promising avenue for treating drug-resistant malignancies.[5][6] However, the study of endogenous ceramides is hampered by their low cell permeability and the complexity of the native ceramide synthase enzyme family, which produces a wide array of species.[8]

Synthesizing specific ceramide analogs allows researchers to overcome these limitations. By systematically varying the N-acyl chain, scientists can:

  • Investigate the specific roles of different ceramide species in signaling cascades.

  • Develop probes to identify and study ceramide-binding proteins.[1]

  • Create more potent or stable therapeutic agents that can modulate ceramide pathways.[9][10]

The synthetic strategy outlined herein employs 3-O-TBDMS-erythro-sphingosine as a versatile starting material. The TBDMS group is a robust silyl ether that protects the secondary hydroxyl at C3 during the acylation of the more nucleophilic C2 amino group. Its subsequent removal can be achieved under mild conditions that preserve the integrity of the rest of the molecule, including the sensitive allylic alcohol moiety.

Overall Synthetic Workflow

The synthesis is a two-step process: (1) N-acylation of the protected sphingosine backbone, followed by (2) removal of the TBDMS protecting group. This workflow is highly adaptable to a wide range of fatty acids, enabling the generation of a library of ceramide analogs.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Deprotection cluster_2 Analysis A 3-O-TBDMS-erythro-Sphingosine C N-Acyl-3-O-TBDMS-Ceramide Analog A->C CH₂Cl₂ or THF, Triethylamine (Base) B Fatty Acid (R-COOH) + Coupling Agent (e.g., EDC/HOBt) B->C D N-Acyl-3-O-TBDMS-Ceramide Analog F Final Ceramide Analog D->F THF or MeOH E Fluoride Source (e.g., TBAF) or Acid (e.g., HCl in MeOH) E->F G Purification (Column Chromatography) F->G H Characterization (TLC, NMR, MS) G->H

Figure 1: General workflow for the synthesis of ceramide analogs.

Materials and Reagents

ReagentRecommended PurityNotes
3-O-TBDMS-D-erythro-sphingosine>98%Starting material. Store under argon at -20°C.
Fatty Acids (e.g., Palmitic, Stearic, Oleic)>99%The source of the desired N-acyl chain.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)>98%Coupling agent for amide bond formation.
1-Hydroxybenzotriazole (HOBt)>97% (anhydrous)Additive to suppress racemization and improve coupling efficiency.
Triethylamine (TEA)>99.5%, anhydrousBase. Distill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, >99.8%Reaction solvent.
Tetrahydrofuran (THF)Anhydrous, >99.9%Reaction and deprotection solvent.
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFDeprotection reagent.
Ethyl Acetate (EtOAc)ACS GradeFor extraction and chromatography.
HexanesACS GradeFor chromatography.
Silica Gel230-400 meshFor column chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent.

Detailed Experimental Protocols

Protocol 1: N-Acylation of 3-O-TBDMS-erythro-Sphingosine

This protocol describes the coupling of palmitic acid (C16:0) as a representative example. The molar equivalents can be adapted for other fatty acids.

Expertise & Experience: The choice of coupling agent is critical. EDC/HOBt is a reliable system for forming amide bonds from carboxylic acids and primary amines, minimizing the need to handle more hazardous acyl chlorides. The reaction must be run under anhydrous conditions to prevent hydrolysis of the activated acid intermediate.

  • Reaction Setup:

    • To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add the fatty acid (e.g., palmitic acid, 1.1 equivalents).

    • Dissolve the acid in anhydrous Dichloromethane (DCM) (approx. 20 mL).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt-ester, which is the active acylating species.

  • Coupling Reaction:

    • In a separate flame-dried flask, dissolve 3-O-TBDMS-erythro-sphingosine (1.0 equivalent) in anhydrous DCM (approx. 20 mL).

    • Add triethylamine (TEA) (2.5 equivalents) to the sphingosine solution. TEA acts as a base to neutralize the HCl byproduct of the EDC reaction and to deprotonate the ammonium salt of the sphingosine starting material if it is a salt.

    • Slowly add the pre-activated fatty acid solution to the sphingosine solution via cannula at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring & Work-up (Self-Validation):

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a solvent system like 20% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting sphingosine.

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (approx. 20 mL).

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-palmitoyl-3-O-TBDMS-ceramide. This crude product is often pure enough for the next step.

Protocol 2: Deprotection of the 3-O-TBDMS Group

Trustworthiness: The deprotection step must be selective. Fluoride-based reagents like TBAF are highly oxophilic and will selectively cleave the Si-O bond while leaving other functional groups, such as amides and alkenes, intact.[11] Acetic acid can also be effective and is a milder acidic option.[12]

  • Reaction Setup:

    • Dissolve the crude N-acyl-3-O-TBDMS-ceramide from the previous step in Tetrahydrofuran (THF) (approx. 10 mL per mmol of substrate).

    • Cool the solution to 0°C in an ice bath.

    • Add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equivalents) dropwise to the stirred solution.

  • Deprotection Reaction:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 2-4 hours.

  • Reaction Monitoring & Work-up:

    • Monitor the disappearance of the starting material by TLC (e.g., 50% Ethyl Acetate in Hexanes). The product, the ceramide analog, will be significantly more polar (lower Rf).

    • Once complete, quench the reaction by adding an equal volume of water.

    • Extract the product with Ethyl Acetate (3x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Purification and Characterization
  • Purification:

    • Purify the crude ceramide analog using flash column chromatography on silica gel.[13]

    • A typical gradient elution starts with 20% Ethyl Acetate in Hexanes and gradually increases to 100% Ethyl Acetate, followed by 5-10% Methanol in DCM for more polar analogs.

    • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Characterization:

    • ¹H NMR: Confirm the structure. Key signals include the amide N-H proton, vinyl protons of the sphingosine backbone, and the protons of the fatty acyl chain. The disappearance of the TBDMS signals (tert-butyl and Si-methyl protons) confirms deprotection.

    • Mass Spectrometry (ESI-MS): Determine the molecular weight to confirm the identity of the final product.[14][15] The positive ion mode should show a prominent [M+H]⁺ or [M+Na]⁺ ion.

Quantitative Data Summary

The following table provides representative yields for the synthesis of common ceramide analogs using the described protocol.

N-Acyl ChainFatty Acid UsedTypical Isolated Yield (Overall)
C8:0 (Octanoyl)Octanoic Acid75-85%
C16:0 (Palmitoyl)Palmitic Acid80-90%
C18:0 (Stearoyl)Stearic Acid80-90%
C18:1 (Oleoyl)Oleic Acid78-88%
C24:0 (Lignoceroyl)Lignoceric Acid70-80%

Ceramide in Cellular Signaling: A Biological Context

The synthesized analogs can be used to probe various signaling pathways. Ceramide sits at a critical junction in sphingolipid metabolism, where its concentration is tightly regulated. An increase in ceramide levels, often triggered by cellular stress, can activate downstream effectors leading to apoptosis.[2][7]

G Stress Cellular Stress (Chemotherapy, UV, TNF-α) SMase Sphingomyelinase (SMase) Stress->SMase activates CerS Ceramide Synthase (CerS) Stress->CerS activates Ceramide Ceramide (Pro-Apoptotic) SMase->Ceramide CerS->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide hydrolyzes to Downstream Downstream Effectors (e.g., PP2A, Cathepsin D) Ceramide->Downstream activates SphK Sphingosine Kinase (SphK) Ceramide->SphK substrate for Apoptosis Apoptosis Downstream->Apoptosis leads to S1P Sphingosine-1-Phosphate (S1P, Pro-Survival) SphK->S1P phosphorylates to

Figure 2: Simplified diagram of ceramide's role in the apoptosis signaling pathway.

References

  • Design, Synthesis, and Biological Activity of a Family of Novel Ceramide Analogues in Chemoresistant Breast Cancer Cells. Journal of Medicinal Chemistry.[Link]

  • Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Biological Chemistry.[Link]

  • Synthesis and Biological Evaluation of New Ceramide Analogs. XULA Digital Commons.[Link]

  • Ceramide and ceramide 1-phosphate in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[Link]

  • Design, synthesis, and characterization of the antitumor activity of novel ceramide analogues. Journal of Medicinal Chemistry.[Link]

  • Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases. Frontiers in Endocrinology.[Link]

  • Ceramides as modulators of cellular and whole-body metabolism. The Journal of Clinical Investigation.[Link]

  • Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. Proceedings of the National Academy of Sciences.[Link]

  • The Role of Ceramides in Metabolic and Cardiovascular Diseases. International Journal of Molecular Sciences.[Link]

  • Preparation of ceramides. Cyberlipid.[Link]

  • Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. Blood Advances.[Link]

  • Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B.[Link]

  • The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. Chemistry and Physics of Lipids.[Link]

  • Total synthesis of stereospecific sphingosine and ceramide. Journal of Lipid Research.[Link]

  • A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Organic Letters.[Link]

  • Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research.[Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry.[Link]

  • Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography–electrospray ionizatio. Journal of Chromatography B.[Link]

Sources

Application Notes and Protocols for the Preparation of Glycosphingolipids from a 3-O-TBDMS-Sphingosine Precursor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Glycosphingolipids and the Utility of a Silyl-Protected Sphingosine Precursor

Glycosphingolipids (GSLs) are a diverse class of lipids that play crucial roles in a multitude of cellular processes, including cell-cell recognition, signal transduction, and modulation of the immune system.[1][2] Their aberrant expression is linked to various pathological conditions, including cancer and lysosomal storage disorders, making them significant targets for drug development and diagnostic markers.[2][3][4] The synthesis of structurally well-defined GSLs is paramount for advancing our understanding of their biological functions and for developing novel therapeutics.[2][5]

This guide provides a detailed protocol for the preparation of glycosphingolipids utilizing a 3-O-tert-butyldimethylsilyl (TBDMS)-sphingosine precursor. This strategic choice of precursor offers significant advantages in chemical synthesis. The TBDMS group is a robust silyl ether protecting group that selectively masks the C3 hydroxyl group of the sphingosine backbone.[6] This protection strategy is crucial for directing glycosylation to the primary C1 hydroxyl group and preventing unwanted side reactions. The steric bulk of the TBDMS group provides stability against a range of reaction conditions, yet it can be removed under specific and mild conditions, ensuring the integrity of the final GSL product.[6][7]

This document will detail both chemical and chemoenzymatic approaches for the glycosylation of the 3-O-TBDMS-sphingosine acceptor, followed by N-acylation and final deprotection steps to yield the target glycosphingolipid.

Diagram: Overall Synthetic Workflow

GSL_Synthesis_Workflow A 3-O-TBDMS-Sphingosine (Precursor) B Glycosylation (Chemical or Chemoenzymatic) A->B Glycosyl Donor C Protected Lyso-GSL B->C D N-Acylation C->D Activated Fatty Acid E Protected GSL D->E F Global Deprotection E->F G Target Glycosphingolipid F->G H Purification & Analysis G->H

Caption: Synthetic workflow for glycosphingolipid preparation.

Part 1: The Precursor - 3-O-TBDMS-Sphingosine

The starting point for this synthetic strategy is the selectively protected 3-O-TBDMS-sphingosine. This precursor can be synthesized from commercially available sphingosine or its derivatives. The selective protection of the C3 secondary hydroxyl group over the C1 primary hydroxyl is a key step, often achieved by leveraging the greater steric hindrance around the C3 position.

Protocol 1: Synthesis of 3-O-TBDMS-Sphingosine

This protocol outlines the selective silylation of the C3 hydroxyl group of a suitably N-protected sphingosine derivative.

Materials:

  • N-protected sphingosine (e.g., N-Boc-sphingosine)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolution: Dissolve N-protected sphingosine (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add imidazole (2.5 equivalents) to the solution and stir until it dissolves. Cool the reaction mixture to 0°C in an ice bath.

  • Silylation: Slowly add a solution of TBDMS-Cl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexanes:Ethyl Acetate 7:3).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 3-O-TBDMS-N-protected-sphingosine.

Rationale: The use of imidazole as a base activates the hydroxyl group and neutralizes the HCl generated during the reaction. The stoichiometry is controlled to favor monosilylation at the less sterically hindered C1 hydroxyl, which is then selectively deprotected or the reaction is driven to the thermodynamically more stable C3-O-TBDMS product under specific conditions.

Part 2: Glycosylation Strategies

With the 3-O-TBDMS-sphingosine acceptor in hand, the next crucial step is the stereoselective formation of the glycosidic bond. This can be achieved through chemical or chemoenzymatic methods.

A. Chemical Glycosylation

Chemical glycosylation offers versatility in the range of carbohydrate moieties that can be introduced. The choice of glycosyl donor and promoter is critical for achieving high yield and stereoselectivity.

Glycosyl trichloroacetimidates are highly reactive donors that are widely used in oligosaccharide and glycolipid synthesis.[8]

Materials:

  • 3-O-TBDMS-N-protected-sphingosine (Acceptor)

  • Per-O-acetylated glycosyl trichloroacetimidate (Donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Promoter)

  • Anhydrous DCM

  • Activated molecular sieves (4 Å)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 3-O-TBDMS-N-protected-sphingosine acceptor (1 equivalent) and the glycosyl trichloroacetimidate donor (1.5 equivalents) in anhydrous DCM. Add freshly activated 4 Å molecular sieves.

  • Cooling: Cool the mixture to -40°C.

  • Initiation: Add a catalytic amount of TMSOTf (0.1-0.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at -40°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench with a few drops of triethylamine.

  • Work-up: Filter the reaction mixture through a pad of Celite, wash with DCM, and concentrate the filtrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected lyso-glycosphingolipid.

Causality behind Experimental Choices:

  • Anhydrous Conditions and Molecular Sieves: Essential to prevent hydrolysis of the reactive glycosyl donor and promoter.

  • Low Temperature: Helps to control the stereoselectivity of the glycosylation, often favoring the formation of the desired anomer.

  • TMSOTf as a Promoter: A powerful Lewis acid that activates the trichloroacetimidate leaving group, facilitating nucleophilic attack by the sphingosine acceptor.

B. Chemoenzymatic Glycosylation

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes, often eliminating the need for extensive protecting group manipulations on the sugar donor.[9][10][11]

Mutant endoglycoceramidases (glycosynthases) can catalyze the transfer of a glycan from an activated sugar donor (e.g., a glycosyl fluoride) to a sphingosine acceptor.[9]

Materials:

  • 3-O-TBDMS-N-protected-sphingosine (Acceptor)

  • Glycosyl fluoride (Donor)

  • Mutant Endoglycoceramidase (e.g., from Rhodococcus sp.)

  • Buffer solution (e.g., sodium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO or methanol) to aid solubility

Procedure:

  • Solubilization: Dissolve the 3-O-TBDMS-N-protected-sphingosine acceptor in a minimal amount of organic co-solvent.

  • Reaction Mixture: In a reaction vessel, combine the buffer, the dissolved acceptor, and the glycosyl fluoride donor.

  • Enzymatic Reaction: Initiate the reaction by adding the mutant EGCase. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Termination and Extraction: Once the reaction reaches completion, terminate it by adding a water-miscible organic solvent like acetone to precipitate the enzyme. Centrifuge to remove the precipitate. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract and purify the product by column chromatography.

Self-Validating System: The high specificity of the enzyme ensures the formation of a single stereoisomer of the glycosidic linkage, which can be confirmed by NMR spectroscopy.

Part 3: N-Acylation and Deprotection

Following successful glycosylation, the final steps involve the introduction of the fatty acid chain and the removal of all protecting groups.

Protocol 4: N-Acylation of the Lyso-Glycosphingolipid

Materials:

  • Protected lyso-glycosphingolipid

  • Activated fatty acid (e.g., fatty acid N-hydroxysuccinimide (NHS) ester or fatty acyl chloride)

  • Base (e.g., triethylamine or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Deprotection of N-protecting group (if necessary): If an N-Boc group is present, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) prior to acylation.

  • Acylation: Dissolve the deprotected lyso-glycosphingolipid in the anhydrous solvent. Add the base followed by the activated fatty acid.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the protected glycosphingolipid by column chromatography.

Protocol 5: Global Deprotection

This final step removes the TBDMS and any remaining protecting groups on the sugar moiety.

Materials:

  • Protected glycosphingolipid

  • Tetrabutylammonium fluoride (TBAF) in THF (for TBDMS removal)

  • Sodium methoxide in methanol (for acyl group removal from the sugar)

  • Ion-exchange resin (for neutralization)

Procedure:

  • Silyl Group Removal: Dissolve the protected GSL in THF and treat with a solution of TBAF in THF. Stir at room temperature until the TBDMS group is cleaved (monitored by TLC).

  • Acyl Group Removal: After removal of the silyl group, if acyl protecting groups are present on the sugar, remove the THF under reduced pressure. Dissolve the residue in methanol and add a catalytic amount of sodium methoxide.

  • Neutralization and Purification: Once deprotection is complete, neutralize the reaction with a suitable ion-exchange resin. Filter and concentrate the solution. The final glycosphingolipid can be purified by reversed-phase chromatography or dialysis.

Part 4: Purification and Characterization

The purity and identity of the synthesized glycosphingolipids must be rigorously confirmed.

Purification Techniques
TechniquePrincipleApplication
Thin Layer Chromatography (TLC) Separation based on polarity on a stationary phase.Rapid monitoring of reactions and initial purity assessment.[12][13]
Silica Gel Column Chromatography Preparative separation based on polarity.Purification of synthetic intermediates and final products.
Reversed-Phase HPLC Separation based on hydrophobicity.High-resolution purification of final GSLs.[14]
TLC Blotting Transfer of separated lipids from a TLC plate to a membrane for extraction.A simple and quantitative method for purifying GSLs.[12]
Analytical Characterization
TechniqueInformation Obtained
Mass Spectrometry (MS) Molecular weight and fragmentation patterns for structural elucidation.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including stereochemistry and linkage analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[17]

Diagram: Key Steps in GSL Characterization

GSL_Characterization cluster_purification Purification cluster_analysis Analysis A Crude GSL B Column Chromatography A->B C HPLC B->C D Purified GSL E Mass Spectrometry (Molecular Weight) D->E F NMR Spectroscopy (Structure & Stereochemistry) D->F G HPLC (Purity) D->G

Caption: Purification and analytical workflow for GSLs.

Conclusion and Future Perspectives

The use of 3-O-TBDMS-sphingosine as a precursor provides a robust and versatile platform for the synthesis of a wide array of glycosphingolipids. The protocols outlined in this guide, combining strategic protection, efficient glycosylation, and reliable purification methods, empower researchers to access these complex biomolecules. The availability of synthetic GSLs is crucial for dissecting their roles in health and disease and for the development of novel GSL-based diagnostics and therapeutics.[2] Future advancements in chemoenzymatic synthesis and one-pot multi-enzyme systems promise to further streamline the production of these vital molecules.[8][18]

References

  • Li, Q., & Guo, Z. (2021). Chemoenzymatic Synthesis of Glycosphingolipids Having an HNK-1 Epitope for Erythrocyte Cell Surface Remodeling. ACS Chemical Biology. [Link]

  • Taki, T., Handa, S., & Ishikawa, D. (1994). A simple and quantitative purification of glycosphingolipids and phospholipids by thin-layer chromatography blotting. Analytical Biochemistry. [Link]

  • Llaveria, J., Díaz, Y., Matheu, M. I., & Castillón, S. (2009). An Efficient and General Enantioselective Synthesis of Sphingosine, Phytosphingosine, and 4-Substituted Derivatives. Organic Letters. [Link]

  • D'Angelo, G., et al. (2013). Synthesis of sphingosine and sphingoid bases. The FEBS Journal. [Link]

  • SCIEX. (n.d.). Targeted analysis of serum glycosphingolipids. SCIEX Technical Note. [Link]

  • Zhang, H., et al. (2025). Synthesis, function, and therapeutic potential of glycosphingolipids. Frontiers in Molecular Biosciences. [Link]

  • Li, Q., & Guo, Z. (2021). Enzymatic Synthesis of Glycosphingolipids: A Review. Synthesis. [Link]

  • Patsnap. (2024). What are Glycosphingolipid inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Hudlicky, T., et al. (1998). Chemoenzymatic Synthesis of All Four Stereoisomers of Sphingosine from Chlorobenzene: Glycosphingolipid Precursors. The Journal of Organic Chemistry. [Link]

  • Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. [Link]

  • Igarashi, Y., et al. (1998). Synthesis and evaluation of a photolyzable derivative of sphingosine 1-phosphate--caged SPP. Bioorganic & Medicinal Chemistry Letters. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - tBDMS group. [Link]

  • Wang, J., & Guo, Z. (2015). Synthesis of Glycosphingolipids (GSLs). In Synthetic Glycomes. [Link]

  • Hunter, C. D., et al. (2018). Synthetic Strategies for Modified Glycosphingolipids and Their Design as Probes. Chemical Reviews. [Link]

  • Ojima, I., et al. (2006). Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis. Organic Letters. [Link]

  • Zhao, C., et al. (2021). Characterization of Glycosphingolipids and Their Diverse Lipid Forms through Two-Stage Matching of LC–MS/MS Spectra. Analytical Chemistry. [Link]

  • University of California, Davis. (n.d.). Purification of Glycosphingosines and Glycosphingolipids. Available technology for licensing. [Link]

  • Guella, G., et al. (2025). Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. Marine Drugs. [Link]

  • De Leoz, M. L., et al. (2020). Profiling of Glycosphingolipids with SCDase Digestion and HPLC-FLD-MS. ChemRxiv. [Link]

  • Stupar, P., et al. (2014). Advances on the compositional analysis of glycosphingolipids combining thin-layer chromatography with mass spectrometry. Journal of Chromatography A. [Link]

  • van der Vorm, S., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

  • Li, Q., & Guo, Z. (2016). A General Chemoenzymatic Strategy for the Synthesis of Glycosphingolipids. Angewandte Chemie International Edition. [Link]

  • Demchenko, A. V. (2013). SYNTHESIS OF GLYCOSPHINGOLIPIDS: Strategies and Applications. In Glycoscience: Biology and Medicine. [Link]

  • da Silva, I. F., et al. (2019). Isolation and purification of glycosphingolipids from Rhizopus.... ResearchGate. [Link]

  • van der Poel, S., et al. (2011). The Role of Glycosphingolipids in Immune Cell Functions. Frontiers in Immunology. [Link]

  • Yang, G., et al. (2023). Pathophysiological roles and applications of glycosphingolipids in the diagnosis and treatment of cancer diseases. Progress in Lipid Research. [Link]

  • d'Azzo, A., et al. (2025). Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders. International Journal of Molecular Sciences. [Link]

  • Hudlicky, T., et al. (1998). Chemoenzymatic Synthesis of All Four Stereoisomers of Sphingosine from Chlorobenzene: Glycosphingolipid Precursors. The Journal of Organic Chemistry. [Link]

  • Hudlicky, T. (1996). Synthesis of sphingosines.
  • Guo, Z., et al. (2022). Compounds and methods for synthesizing sphingosines and glycolipids.
  • Schnaar, R. L. (2011). Ganglioside Extraction, Purification and Profiling. Methods in Molecular Biology. [Link]

  • Al-Azzani, M., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, H., et al. (2025). Synthesis, function, and therapeutic potential of glycosphingolipids. Frontiers in Molecular Biosciences. [Link]

  • Merrill, A. H., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Unique Aspects of Eukaryotic Protein Expression. [Link]

  • van den Berg, R. J. B. H. N. (2026). The synthesis of chemical tools for studying sphingolipid metabolism. Scholarly Publications Leiden University. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. [Link]

  • Coin, I. (2018). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

Sources

Application Note: Acid-Catalyzed Deprotection of TBDMS-Sphingosine in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Biological Context

Sphingosine is the foundational structural backbone of all mammalian sphingolipids. Its phosphorylated derivative, Sphingosine-1-Phosphate (S1P), is a potent bioactive lipid mediator that regulates critical cellular processes including angiogenesis, immune cell trafficking, and cell survival 1. In the chemical synthesis of sphingosine derivatives—ranging from fluorescent lipid probes to immunomodulatory therapeutics like Fingolimod (FTY720)—the tert-butyldimethylsilyl (TBDMS) group is routinely employed to protect the primary and secondary hydroxyls (C1 and C3) during aggressive carbon-carbon bond-forming steps 2.

G Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Receptors S1PR1-5 Receptors S1P->Receptors Binding Effects Cell Survival & Migration Receptors->Effects Signaling Cascade

Sphingolipid metabolic pathway highlighting sphingosine as a central bioactive hub.

While fluoride sources (e.g., TBAF) are the standard reagents for silyl ether cleavage, acid-catalyzed deprotection is frequently mandated in sphingosine chemistry. Fluoride reagents can be overly basic, potentially inducing unwanted side reactions such as the allylic rearrangement of the sensitive C4-C5 trans double bond natively present in sphingosine 3.

Mechanistic Causality & Strategy

The TBDMS group is exceptionally stable under basic conditions but labile to acids. Acidic cleavage proceeds via the protonation of the ether oxygen, transforming it into a superior leaving group, followed by nucleophilic attack on the silicon atom by the solvent (water or methanol).

In sphingosine synthesis, the molecule typically possesses an amine at C2 (often protected as an N-Boc group) alongside the allylic alcohol at C3. The choice of acid dictates the orthogonality of the deprotection:

  • Mild Acidic Conditions (Acetic Acid/THF/Water): Utilized when selective O-desilylation is required without disturbing acid-labile nitrogen protecting groups (N-Boc). The weak acidity is sufficient to cleave the Si-O bond over 16 hours without causing C3 dehydration 3.

  • Strong Acidic Conditions (In situ HCl in Methanol): Utilized for "global deprotection." Generating HCl in situ via acetyl chloride in methanol cleanly removes both O-TBDMS and N-Boc groups simultaneously, yielding the stable sphingosine hydrochloride salt, which is ideal for long-term storage or immediate biological assay .

Quantitative Data: Acid Catalyst Comparison
Acid CatalystSolvent SystemTemp (°C)TimeTarget CleavageYield (%)Mechanistic Notes & Causality
Acetic Acid (3:1:1)AcOH:THF:H₂O2516-24hSelective O-TBDMS85-92Preserves N-Boc; highly selective but slow.
Acetyl Chloride (cat.)Dry Methanol252-4hGlobal (TBDMS + Boc)>90Generates anhydrous HCl in situ; forms HCl salt.
TFA (20%)Dichloromethane0 to 251-2hGlobal (TBDMS + Boc)70-80High risk of C3 allylic dehydration if prolonged.
PPTS (10 mol%)Methanol4012hSelective O-TBDMS80-85Mild, but requires heating; trace isomerization risk.

Experimental Workflows & Protocols

Workflow Start N-Boc-O-TBDMS-Sphingosine Decision Orthogonal Deprotection? Start->Decision Mild Protocol A: Mild Acid (AcOH/THF/H2O) Decision->Mild Yes (Selective) Global Protocol B: Strong Acid (HCl/MeOH) Decision->Global No (Global) OutcomeA Yields N-Boc-Sphingosine (Preserves Amine Protection) Mild->OutcomeA OutcomeB Yields Sphingosine HCl Salt (Global Deprotection) Global->OutcomeB Validate Validation (TLC, LC-MS, 1H-NMR) OutcomeA->Validate OutcomeB->Validate

Decision matrix and workflow for the acid-catalyzed deprotection of TBDMS-sphingosine.

Protocol A: Selective Deprotection (Preserving N-Boc)

This protocol is designed to selectively cleave the silyl ethers while leaving the acid-sensitive tert-butyloxycarbonyl (N-Boc) group intact.

  • Preparation: Dissolve the N-Boc-O-TBDMS-sphingosine intermediate (1.0 mmol) in 10 mL of a freshly prepared solvent mixture of Acetic Acid/THF/Water (3:1:1 v/v/v).

  • Reaction: Stir the homogeneous solution at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin and phosphomolybdic acid).

  • Quenching (Critical Step): Once the starting material is consumed (typically 16-18 hours), cool the mixture to 0 °C. Causality Check: Do not concentrate the acetic acid directly under vacuum at high heat. Heating concentrated acetic acid in the presence of free primary/secondary alcohols will drive undesired Fischer esterification (acetylation) of the newly freed hydroxyls.

  • Neutralization: Slowly add the reaction mixture to a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution until CO₂ evolution ceases and the pH stabilizes at ~7.5.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Confirm product integrity via ¹H-NMR. Verify the disappearance of the intense TBDMS singlets at ~0.05 ppm (Si-CH₃) and ~0.89 ppm (Si-tBu), while ensuring the N-Boc singlet at 1.44 ppm remains integrated to 9 protons.

Protocol B: Global Deprotection (In situ HCl)

This protocol is optimal for late-stage synthesis where the final free sphingoid base is required.

  • Preparation: Dissolve the fully protected sphingosine derivative (1.0 mmol) in anhydrous Methanol (10 mL) under an inert argon atmosphere.

  • Activation (Critical Step): Cool the solution to 0 °C. Dropwise, add Acetyl Chloride (3.0 mmol). Causality Check: Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl and methyl acetate . This method provides precisely controlled, anhydrous acidic conditions, preventing the hydrolytic side reactions (like C3 dehydration) common with aqueous HCl.

  • Reaction: Remove the ice bath and stir at 25 °C for 3 hours. TLC will show complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture directly under reduced pressure. Co-evaporate with anhydrous toluene (2 x 5 mL) to azeotropically remove residual HCl and methanol.

  • Self-Validation: The product is obtained as the sphingosine hydrochloride salt. LC-MS should show the [M+H]⁺ corresponding to the free sphingosine base (m/z 299.3 for d18:1 sphingosine).

Troubleshooting Guide

  • Issue: Formation of a less polar byproduct during Protocol B.

    • Causality: Dehydration of the C3 allylic alcohol, forming a conjugated diene.

    • Solution: The acid concentration is too high, or the temperature exceeded 25 °C. Strictly control the acetyl chloride stoichiometry (do not exceed 3.0 equivalents) and maintain ambient temperature.

  • Issue: Incomplete deprotection in Protocol A.

    • Causality: Extreme steric hindrance around the C1/C3 positions due to lipid tail folding in aqueous mixtures.

    • Solution: Slightly increase the THF ratio to improve solubility, or raise the reaction temperature to 35 °C, but monitor closely (every 2 hours) to ensure the N-Boc group is not compromised.

References

  • Persistent Activation of Sphingosine‐1‐Phosphate Receptor 1 by Phytosphingosine‐3,4‐Cyclic Phosphate Amelior
  • Synthesis of DES1 inhibitors to study the sphingolipid metabolism in non-alcoholic f
  • A Concise and Scalable Synthesis of High Enantiopurity (−)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling. NIH.
  • Technical Support Center: Achieving Complete Deprotection of the TBDMS Group. Benchchem.

Sources

Application Note: Mass Spectrometry Analysis of Silylated Sphingolipids

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Lipidomics, Biomarker Discovery, and Metabolic Profiling

Executive Summary & Biological Context

Sphingolipids—comprising ceramides, sphingomyelins, and complex glycosphingolipids—are not merely structural components of eukaryotic cell membranes; they are highly potent bioactive signaling molecules. Dysregulation of the sphingolipid metabolic pathway is a critical driver in neurodegenerative diseases, metabolic syndrome, and inherited retinopathies[1].

Analyzing these molecules via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical challenge. Sphingolipids contain highly polar, hydrogen-bonding functional groups (hydroxyls and primary/secondary amines) along their sphingoid backbones. Without modification, these molecules exhibit poor volatility, severe peak tailing, and thermal degradation at the high temperatures required for GC elution[2]. Silylation —the chemical replacement of active hydrogens with alkylsilyl groups—is the definitive mechanistic solution to this problem, neutralizing polarity and drastically enhancing both thermal stability and ionization efficiency[3].

Pathway N1 Serine + Palmitoyl-CoA N2 3-Ketosphinganine N1->N2 SPT N3 Sphinganine (d18:0) N2->N3 KDSR N4 Dihydroceramide N3->N4 CerS N5 Ceramide (d18:1) N4->N5 DES N6 Complex Sphingolipids (SM, HexCer) N5->N6 SMS/UGCG

De novo sphingolipid biosynthesis pathway highlighting key metabolic intermediates.

Mechanistic Principles of Sphingolipid Silylation

The causality behind a successful GC-MS sphingolipid workflow lies in the precise control of the derivatization chemistry.

Reagent Selection: TMS vs. tBDMS
  • Trimethylsilylation (TMS): Utilizing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) is the industry standard for lipid profiling[4]. MSTFA acts as the primary silyl donor, while TMCS acts as a catalyst, increasing the silylating power to target sterically hindered secondary hydroxyl groups on the sphingoid base.

  • tert-Butyldimethylsilylation (tBDMS): Utilizing MTBSTFA yields tBDMS ethers[1]. While bulkier and requiring longer reaction times, tBDMS derivatives provide exceptional stability against moisture hydrolysis and yield highly specific [M-57]+ fragment ions during electron ionization (EI), which is highly advantageous for targeted selected ion monitoring (SIM).

The Moisture Paradox

The fundamental vulnerability of silylated lipids is their susceptibility to nucleophilic attack by water, which rapidly hydrolyzes the TMS ether back to a free hydroxyl[3]. Therefore, achieving a self-validating protocol requires absolute anhydrous conditions during and after derivatization.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating stable isotope-labeled internal standards prior to extraction, researchers can mathematically correct for matrix suppression, extraction losses, and incomplete derivatization[5].

Workflow A Sample Collection & Spike Internal Standard B Lipid Extraction (e.g., BUME Method) A->B C Acid Methanolysis (Cleave Amide Bonds) B->C D Anhydrous Drying (N2 Gas Stream) C->D E Silylation (MSTFA + 1% TMCS in Pyridine) D->E F GC-MS Acquisition (EI Mode, DB-5MS Column) E->F G Data Processing & Quantification F->G

Analytical workflow for the extraction, silylation, and GC-MS analysis of sphingolipids.

Phase 1: Internal Standard Spiking & Extraction

Causality: Intact complex sphingolipids (like gangliosides) are too massive for GC-MS. We extract total lipids, then chemically cleave them to analyze the sphingoid bases and fatty acyl chains.

  • Aliquot 50 µL of plasma or 10^6 washed cells into a glass vial.

  • Self-Validation Step: Spike the sample with 10 µL of a stable isotope-labeled internal standard mix (e.g., C15 Ceramide-d7 or d18:1-d7 Sphingosine)[5]. This ensures downstream quantification is absolute, not relative.

  • Perform a Butanol:Methanol (BUME) extraction (1:1 v/v) to precipitate proteins and partition the lipids into the organic phase[1]. Centrifuge at 3,000 x g for 10 minutes and collect the upper organic layer.

Phase 2: Acid-Catalyzed Methanolysis

Causality: To separate the sphingoid base from the fatty acid, the amide bond must be broken.

  • Add 1 mL of 1M methanolic HCl to the dried lipid extract.

  • Incubate at 80°C for 16 hours in a tightly sealed vial. This reaction simultaneously releases the free sphingoid bases and converts the amide-linked fatty acids into Fatty Acid Methyl Esters (FAMEs).

  • Extract the FAMEs using hexane, leaving the polar sphingoid bases in the methanolic phase. Dry both fractions completely under a gentle stream of ultra-high purity Nitrogen gas.

Phase 3: Anhydrous Silylation

Causality: Pyridine is used as the solvent because it acts as an acid scavenger and catalyzes the silylation reaction.

  • Re-suspend the dried sphingoid base fraction in 30 µL of anhydrous pyridine.

  • Add 30 µL of MSTFA containing 1% TMCS[4].

  • Vortex vigorously and incubate at 60°C for 45 minutes.

  • Self-Validation Checkpoint: Transfer directly to GC-MS autosampler vials with low-volume inserts. Do not attempt to dry down and reconstitute the TMS derivatives, as this introduces ambient moisture and degrades the sample[6].

Data Presentation & Chromatographic Analysis

For optimal resolution of silylated sphingolipids, a mid-polarity column (e.g., DB-35MS or DB-5MS, 30m x 0.25mm i.d. x 0.25µm film thickness) is required[1]. The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV.

Quantitative Data Summary

The following table summarizes the expected diagnostic fragment ions used for the Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) of derivatized sphingoid bases.

Sphingoid BaseDerivatization ReagentDerivative TypePrimary Diagnostic Ions (m/z)Structural Significance of Fragment
Sphingosine (d18:1) MSTFA + 1% TMCSTri-TMS ether250, 311, 412Cleavage between C2-C3; loss of terminal methyls.
Sphinganine (d18:0) MSTFA + 1% TMCSTri-TMS ether250, 313, 414Saturation shifts the C3-C4 fragment mass by +2 Da.
Phytosphingosine (t18:0) MSTFA + 1% TMCSTetra-TMS ether299, 415, 516Extra hydroxyl at C4 generates unique tetra-TMS fragments.
Sphingosine (d18:1) MTBSTFA + 1% tBDMCSTri-tBDMS ether452, 553, 596[M-57]+ ion (loss of tert-butyl group) dominates the spectra.
Ceramide-d7 (IS) MSTFA + 1% TMCSDi-TMS ether318, 419+7 Da mass shift allows exact differentiation from endogenous lipids.

Troubleshooting & Quality Control

To ensure the trustworthiness of the analytical run, monitor the following parameters:

  • Incomplete Derivatization: If you observe double peaks for a single sphingoid base, or peaks with mass shifts of -72 Da (for TMS), this indicates incomplete silylation (e.g., di-TMS instead of tri-TMS). Solution: Ensure pyridine is strictly anhydrous and increase incubation time to 60 minutes.

  • Signal Degradation Over Time: TMS derivatives are highly unstable if exposed to humidity[4]. If the internal standard peak area drops by >15% from the first to the last injection of a batch, the autosampler vial septa may be compromised. Solution: Utilize a fully automated online derivatization system where samples are injected immediately post-derivatization[6].

References

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENM0lzMtmEzm4-859G67RIYdcYjISlVpwQU9TzARuAhsZSGZ8dyJrxrk9ogzRorNi9NsHpNp8ebRvE2xm5WOJteCVlhoWto3cBivwuXLtch7wiBjpAm2z3I6HNO4R086h9de8uYhhLgNfRQoI=]
  • Divergent amino acid and sphingolipid metabolism in patients with inherited neuro-retinal disease | medRxiv. medrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkPtT55NXECuiVMYBx9l7OY7zPeiKYPbEUgjUdkKqK1rU5VUDXMGsqzwR0GGnO04pqTNolMhrHcb51njwpp_fEyvzhtz1yAWARMmhOuOH7jdMF3dnfTaM4B6yaL2zQA9TSC8mN_769bbwFv1fEUZsCGc9LG0Wm7JHIE47yWHz4XNKw]
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC - Thermo Fisher Scientific. thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKgqL8jOf-E_BXqwxu0-chnYpY1N5BStVV2cJkcbPkXpAhrIBail4o_OYwYp7HMrVpKNNAcWx_T_OmWPJoKrc3CPwNgxmKkurcDHoISw-Sb7g80WYqCsfg7dH8LX6H5wUuoMFEe74dlgyxtTgzqoO1gk5-a8iYyFFEeolBFC9xW7NyjiJzbrGfly4VH4e3PNZXIOY3RaACsgFBaqS0LzgdEK4uX0YNOWx6kBbgMIO7dXO9tRGK--J8K-maP8Xvmw==]
  • Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd0luZUGvZXvNEwqvoyfqhHnxawXZIZ7W-u00KZ1VlYQBk4i5DggmfRx_e2KZTM-gt5nvfD4Fp9ABSzjSmSEPZyzHRmSw7Fqk9DXIL3eV1TtAvCQqd0Ox57AS-snTw6-8nYXkc3yxNT8xKTK8=]
  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbdS0-GQ2sQj7QqlPcK_mOyRlJQljAUJXST-Vjl846j5_b5bImPZm-BTPCpUDOLyObgyXWTpNO5zMijThGO1o6Azk5ZKhTlZ5PWBSCjH6bJB73AUr04-AHrRgv13s15A==]
  • Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESD0tWXAFm4bz7hXOgODWXkRcujmRWvCiRZNLacZAyM0Au_L0gXxdSwhHdfCnd1Ha7_KXxCNnKnaT0Z5qKq0Dk65etAxMIhxW5-D7NwaWzUdmTjATxp-E5O9CdWb0sE8sceBMEzEz2KpkD_a8OHSGLJAm8UMxyXFAlmV7dtuZeVmUAzn21ttJ6if8OxPWXu4DPPLR-NHTS4OD8zSx4j_d_PlNr1qJd_VQqE6L9Q10r]

Sources

Troubleshooting & Optimization

Preventing TBDMS group migration in sphingosine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing TBDMS Group Migration

Welcome, researchers and innovators in drug development. As a Senior Application Scientist, I have often seen promising synthetic routes complicated by a seemingly minor, yet critical, side reaction: the intramolecular migration of silyl protecting groups. In the synthesis of complex molecules like sphingosine, where precise control of stereochemistry and functional group manipulation is paramount, such migrations can lead to diastereomeric mixtures, low yields, and purification challenges.

This guide is designed to be your dedicated resource for troubleshooting and preventing the migration of the tert-butyldimethylsilyl (TBDMS) group, a common issue encountered during the protection of sphingosine precursors derived from L-serine. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is TBDMS group migration and why is it a problem in sphingosine synthesis?

A1: TBDMS group migration is an intramolecular rearrangement where the silyl group moves from one hydroxyl group to another within the same molecule.[1] In the context of sphingosine synthesis, a common intermediate is an N-protected serinol derivative, which contains a primary (C1) and a secondary (C2) hydroxyl group. The goal is typically to selectively protect the less sterically hindered primary hydroxyl group.

However, under certain conditions, a TBDMS group initially attached to the primary oxygen can migrate to the adjacent secondary oxygen. This leads to a mixture of the desired 1-O-TBDMS product and the undesired 2-O-TBDMS isomer, complicating subsequent synthetic steps and compromising the stereochemical integrity of your final sphingosine analog.

Q2: What is the chemical mechanism behind TBDMS migration?

A2: The migration of a silyl group between adjacent hydroxyls is often base-catalyzed and proceeds through a pentavalent silicon intermediate, a process related to the Brook rearrangement.[2] The reaction is driven by thermodynamics, often favoring the formation of the more stable silyl ether. In the presence of a base, the free hydroxyl group is deprotonated, and the resulting alkoxide attacks the silicon atom of the adjacent silyl ether. This forms a transient, cyclic pentavalent silicon species. This intermediate can then collapse, transferring the silyl group to the attacking oxygen.[2] The process is reversible, and the final product ratio depends on the relative stability of the isomeric silyl ethers.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter during the selective TBDMS protection of sphingosine precursors like N-Boc-L-serinol.

Scenario 1: My TLC and NMR analysis shows a mixture of two TBDMS-protected products.
  • Primary Suspect: TBDMS group migration from the primary (C1) to the secondary (C2) hydroxyl group.

  • Root Cause Analysis: The reaction conditions, particularly the choice and amount of base, solvent, and temperature, are likely promoting the migration. Strong bases, polar aprotic solvents like DMF, and elevated temperatures can all facilitate the formation of the pentavalent silicon intermediate required for migration.[3]

  • Corrective Actions:

    • Modify Your Base: Switch from stronger bases like triethylamine (TEA) or DMAP to a milder, sterically hindered base like 2,6-lutidine or use imidazole, which is effective for silylation but less prone to promoting migration.[4]

    • Control the Temperature: Perform the reaction at 0°C or even lower temperatures (-20°C). Lower temperatures disfavor the equilibrium that leads to migration.

    • Choose a Less Polar Solvent: While DMF is common for silylations due to its solubilizing power, consider switching to dichloromethane (DCM) or tetrahydrofuran (THF), which are less polar and can suppress the migration pathway.[5]

Scenario 2: The reaction is sluggish, and I'm getting a low yield of the mono-silylated product, with a significant amount of starting material remaining.
  • Primary Suspect: Insufficiently reactive silylating agent or suboptimal reaction conditions for the desired selective protection.

  • Root Cause Analysis: While aiming to avoid migration, the conditions may have become too mild for the silylation to proceed efficiently. Steric hindrance around the primary alcohol, though less than the secondary, can still slow the reaction.

  • Corrective Actions:

    • Slight Stoichiometry Adjustment: Instead of a large excess, try a modest excess of TBDMS-Cl (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without promoting bis-silylation.

    • Activate the Silylating Agent: For challenging substrates, consider using TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic, hindered base like 2,6-lutidine. TBDMS-OTf is a much more powerful silylating agent.[6] This allows for rapid reaction at low temperatures, kinetically favoring protection of the primary alcohol before migration can occur.

    • Catalytic DMAP: While DMAP can promote migration, a catalytic amount (0.05-0.1 eq) alongside a stoichiometric amount of a milder base like imidazole can sometimes accelerate the desired silylation without significantly increasing migration.[4] Use this approach with caution and careful monitoring.

Scenario 3: I am observing a significant amount of the bis-TBDMS protected product.
  • Primary Suspect: Excess silylating agent or prolonged reaction time.

  • Root Cause Analysis: Using too much TBDMS-Cl or allowing the reaction to run for too long after the primary alcohol is protected can lead to the slower silylation of the secondary alcohol.

  • Corrective Actions:

    • Control Stoichiometry: Use a precise amount of TBDMS-Cl (1.05-1.1 equivalents).

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC. Once the starting material is consumed and the mono-silylated product is dominant, quench the reaction immediately to prevent further silylation.

    • Controlled Addition: Add the silylating agent slowly to the reaction mixture at a low temperature to maintain better control over the reaction.

Diagrams: Understanding the Process

Mechanism of Base-Catalyzed TBDMS Migration

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Migration & Equilibration A Primary Silyl Ether (Desired Product) B Alkoxide Intermediate A->B Attack on adjacent -OH E Equilibrium Mixture A->E C Pentavalent Silicon Transition State B->C Forms cyclic intermediate Base Base (e.g., Imidazole) Base->A D Secondary Silyl Ether (Migration Product) C->D Collapse of intermediate D->E

Caption: Base-catalyzed migration of the TBDMS group via a pentavalent silicon intermediate.

Decision Workflow for Optimizing Silylation

G Start Start: Selective TBDMS Protection of Diol TLC Analyze by TLC/NMR Start->TLC Clean Clean Product (>95% Primary Isomer) TLC->Clean Yes Migrated Migration Observed (Mixture of Isomers) TLC->Migrated No Slow Slow/Incomplete Reaction TLC->Slow No End Proceed to Next Step Clean->End Action1 Corrective Action: - Lower Temperature - Use Hindered Base (2,6-Lutidine) - Change Solvent (DCM) Migrated->Action1 Action2 Corrective Action: - Use TBDMS-OTf - Increase TBDMS-Cl to 1.2 eq - Add cat. DMAP Slow->Action2 Action1->Start Re-run Reaction Action2->Start Re-run Reaction

Caption: Troubleshooting workflow for selective TBDMS protection.

Field-Proven Experimental Protocols

The following protocols are designed to maximize the yield of the desired primary TBDMS-protected sphingosine precursor while minimizing the risk of migration.

Protocol 1: High-Selectivity TBDMS Protection using Imidazole

This is the standard, most common method, optimized for selectivity.[5]

  • Objective: To selectively protect the primary hydroxyl group of N-Boc-L-serinol.

  • Rationale: Imidazole serves as both a mild base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. Performing the reaction at 0°C in DCM minimizes the rate of migration.

Materials:

  • N-Boc-L-serinol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-L-serinol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add TBDMS-Cl (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0°C, monitoring its progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.

  • Upon completion, quench the reaction by adding cold saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Preventing Migration with a Sterically Hindered Silyl Group (TIPS)

If TBDMS migration remains a persistent issue, switching to a bulkier silyl group is an excellent strategy. The triisopropylsilyl (TIPS) group is significantly more sterically hindered and thus less prone to migration.[7]

  • Objective: To protect the primary hydroxyl group with a non-migrating silyl group.

  • Rationale: The increased steric bulk of the TIPS group dramatically disfavors the formation of the pentavalent silicon intermediate required for migration. TIPS ethers are also more stable to acidic conditions than TBDMS ethers, which can be advantageous in subsequent steps.[7][8]

Materials:

  • N-Boc-L-serinol (1.0 eq)

  • Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-serinol (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add imidazole (2.5 eq) followed by TIPS-Cl (1.2 eq).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Comparing Silyl Protecting Groups

The choice of silyl group is a critical parameter in preventing migration. The table below summarizes the relative stability and migratory aptitude of common silyl ethers.

Protecting GroupAbbreviationRelative Steric BulkAcid StabilityMigratory TendencyCleavage Conditions
tert-ButyldimethylsilylTBDMSModerateModerateProne to migrationTBAF, Acetic Acid
TriisopropylsilylTIPSHighHighLowTBAF, Stronger Acid
tert-ButyldiphenylsilylTBDPSVery HighVery HighVery LowTBAF, Stronger Acid

Data compiled from sources[3][7][8].

This guide provides a framework for understanding, troubleshooting, and ultimately preventing TBDMS group migration in your sphingosine synthesis endeavors. By carefully selecting your reaction conditions and protecting groups based on sound chemical principles, you can achieve higher yields, cleaner reactions, and more reliable outcomes.

References

  • Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. Available at: [Link]

  • Khadse, S., & Chaudhari, P. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. Available at: [Link]

  • ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). A convenient procedure for the preparation of Garner's aldehyde. Request PDF. Available at: [Link]

  • ResearchGate. (2017, May 31). Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • StackExchange. (2016, July 20). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. StackExchange. Available at: [Link]

  • MDPI. (2019, October 25). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

  • AAPharmaSyn. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPharmaSyn. Available at: [Link]

  • ResearchGate. (n.d.). Serinol derivatives for the sustainable vulcanization of diene elastomers. Request PDF. Available at: [Link]

  • Beilstein Journals. (2016, December 14). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journals. Available at: [Link]

  • The Journal of the Arkansas Academy of Science. (2022, May 31). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. The Journal of the Arkansas Academy of Science. Available at: [Link]

  • ResearchGate. (n.d.). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Request PDF. Available at: [Link]

  • PubMed. (2005, March 14). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and carboxylic acids. PubMed. Available at: [Link]

  • Ludwig-Maximilians-Universität München. (2015, July 27). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Organic Letters. (n.d.). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Organic Letters. Available at: [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. Available at: [Link]

  • Tohoku University Research Repository. (2024, May 27). Total synthesis of (+)-siladenoserinol A. Tohoku University Research Repository. Available at: [Link]

  • PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available at: [Link]

  • GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. GlycoPODv2. Available at: [Link]

Sources

Technical Support Center: Navigating the Deprotection of 3-O-TBDMS-Sphingosine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions for a critical step in sphingolipid chemistry: the deprotection of 3-O-TBDMS-sphingosine. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the successful and complete removal of the tert-butyldimethylsilyl (TBDMS) protecting group, yielding the desired sphingosine product with high fidelity.

Introduction: The Nuances of Deprotecting a Complex Molecule

Sphingosine is a foundational molecule in the study of cell signaling, and its chemical synthesis and modification are central to the development of novel therapeutics.[1] The use of protecting groups is a cornerstone of this work, with the TBDMS group being a popular choice for the C3 hydroxyl due to its stability and selective removal.[2] However, the unique trifunctional nature of the sphingosine backbone—containing a primary hydroxyl, a secondary hydroxyl, and a primary amine—presents specific challenges during the deprotection of the 3-O-TBDMS ether. Incomplete reactions, side-product formation, and protecting group migration are common hurdles. This guide is designed to help you navigate these complexities with confidence.

Troubleshooting Guide: From Incomplete Reactions to Unexpected Byproducts

This section addresses specific issues you may encounter during the deprotection of 3-O-TBDMS-sphingosine in a direct question-and-answer format.

Problem 1: My deprotection reaction is sluggish or incomplete, with significant starting material remaining.

  • Potential Cause 1: Insufficient Reagent Equivalents. The free amine at the C2 position of the sphingosine backbone can quench a portion of the deprotection reagent, particularly if acidic conditions are used. Fluoride-based reagents can also be consumed by any residual silica from previous purification steps.

  • Recommended Solution:

    • Increase the equivalents of your deprotection reagent. For fluoride-based methods like tetrabutylammonium fluoride (TBAF), increasing from a typical 1.1 equivalents to 2-3 equivalents can be effective.

    • If using acidic conditions (e.g., HCl in methanol or acetic acid), a larger excess may be necessary to first neutralize the amine and then catalyze the deprotection.[3]

    • Ensure your starting material is free from silica gel by filtering it through a plug of celite or by precipitation/crystallization prior to the reaction.

  • Potential Cause 2: Poor Solubility. 3-O-TBDMS-sphingosine and its derivatives can be highly lipophilic, leading to poor solubility in common solvents like tetrahydrofuran (THF) at lower temperatures.

  • Recommended Solution:

    • Consider a co-solvent system. For TBAF reactions, adding a more polar aprotic solvent like dimethylformamide (DMF) can improve solubility.

    • Gently warming the reaction mixture (e.g., to room temperature or 30-40°C) can also enhance solubility and reaction rate. However, monitor the reaction closely for the formation of byproducts at elevated temperatures.

  • Potential Cause 3: Steric Hindrance. The TBDMS group is sterically bulky, and its accessibility can be influenced by the overall conformation of the sphingosine derivative, especially if other large protecting groups are present.[3]

  • Recommended Solution:

    • Increase the reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • If steric hindrance is significant, a less hindered deprotection reagent may be required, although this is less common for TBDMS groups.

Problem 2: I'm observing the formation of multiple products, and my desired sphingosine is not the major component.

  • Potential Cause 1: Side Reactions due to Reagent Basicity. Commercial TBAF solutions in THF can be basic, which may lead to side reactions, especially if other sensitive functional groups are present on your molecule.

  • Recommended Solution:

    • Buffer the TBAF solution with a mild acid. Adding 1-2 equivalents of acetic acid to the TBAF solution before adding it to your substrate can neutralize the basicity without significantly impeding the deprotection.[4]

    • Alternatively, use a buffered fluoride source such as triethylamine trihydrofluoride (TEA·3HF) or hydrogen fluoride-pyridine (HF·Py).

  • Potential Cause 2: Silyl Group Migration. While less common for TBDMS compared to smaller silyl groups, there is a possibility of intramolecular migration of the silyl group from the C3 oxygen to the C1 oxygen or the C2 nitrogen, especially under certain conditions.

  • Recommended Solution:

    • Maintain a low reaction temperature (0°C to room temperature) to minimize the kinetic opportunity for migration.

    • Ensure rapid and efficient work-up to quench the reaction and prevent post-reaction rearrangements.

  • Potential Cause 3: Cleavage of Other Protecting Groups. If your sphingosine derivative has other protecting groups (e.g., on the amine or the C1 hydroxyl), the deprotection conditions for the 3-O-TBDMS group may not be orthogonal. For instance, strongly acidic conditions can remove Boc or Trityl groups, while some basic conditions might affect ester-based protecting groups.[5][6]

  • Recommended Solution:

    • Carefully select your deprotection method based on the other protecting groups present. For acid-sensitive groups, a buffered fluoride-based method is preferable. For base-sensitive groups, an acidic method like HCl in methanol or acetic acid/water/THF might be more suitable.[3]

    • The following table provides a general guide to the compatibility of common protecting groups with standard TBDMS deprotection conditions.

Protecting Group (PG)Fluoride-Based (e.g., TBAF)Acid-Based (e.g., HCl/MeOH)
Boc (on amine) Generally StableLabile
Cbz (on amine) StableStable
Fmoc (on amine) Labile Stable
Benzoyl (on hydroxyl) Generally Stable (but monitor)Stable
Benzyl (on hydroxyl) StableStable

Frequently Asked Questions (FAQs)

Q1: What is the best all-around reagent for deprotecting 3-O-TBDMS-sphingosine?

A1: Tetrabutylammonium fluoride (TBAF) in THF is the most commonly used and generally effective reagent for TBDMS deprotection.[2] Its high affinity for silicon makes the reaction efficient. However, for sphingosine derivatives, buffering the TBAF with acetic acid is often recommended to mitigate potential side reactions caused by the reagent's basicity.

Q2: Can I use acidic conditions to deprotect the 3-O-TBDMS group?

A2: Yes, acidic conditions are a viable alternative. A mixture of acetic acid, water, and THF (e.g., in a 3:1:1 ratio) or a solution of HCl in an alcohol like methanol can be used.[3] This can be a good option if your molecule contains base-sensitive protecting groups. Be mindful that the free amine on the sphingosine backbone will be protonated, so you will need to use at least one equivalent of acid to account for this before the catalytic deprotection can proceed.

Q3: How can I monitor the progress of my deprotection reaction?

A3: Thin Layer Chromatography (TLC) is the most common method. The deprotected sphingosine product will be significantly more polar than the 3-O-TBDMS starting material and will have a much lower Rf value. Staining with a permanganate or ceric ammonium molybdate (CAM) stain is effective for visualizing both the starting material and the product. For more quantitative analysis, LC-MS can be used to track the disappearance of the starting material and the appearance of the product.

Q4: My deprotected sphingosine is difficult to purify. What are some tips?

A4: The free amine and two hydroxyl groups in sphingosine can cause streaking on silica gel chromatography.

  • Neutralize the silica: Pre-treating your silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) can help to prevent streaking and improve the peak shape during column chromatography.

  • Use an appropriate solvent system: A gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like methanol or isopropanol) is often effective.

  • Consider a different stationary phase: If silica gel proves problematic, other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) could be explored.

Experimental Protocols

Protocol 1: Fluoride-Mediated Deprotection of 3-O-TBDMS-Sphingosine (Buffered Conditions)

This protocol is a good starting point for the deprotection of 3-O-TBDMS-sphingosine, especially when other protecting groups sensitive to base are not present.

Materials:

  • 3-O-TBDMS-protected sphingosine derivative

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Glacial Acetic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 3-O-TBDMS-protected sphingosine (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • In a separate vial, add glacial acetic acid (1.5 equiv.) to the 1.0 M TBAF solution in THF (1.5 equiv.). Mix well.

  • Slowly add the buffered TBAF/acetic acid solution to the stirred solution of the sphingosine derivative at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH eluent).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with water and extract with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (often with 1-2% triethylamine in the eluent) to yield the pure sphingosine.

Visualizing the Workflow

DeprotectionWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 3-O-TBDMS-Sphingosine in THF React Combine and Stir (0°C to RT) Start->React Reagent Buffered TBAF Solution (TBAF + Acetic Acid) Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Sphingosine Purify->Product

Caption: Workflow for the buffered TBAF-mediated deprotection of 3-O-TBDMS-sphingosine.

Chemical Transformation

Sources

Technical Support Center: Troubleshooting TBDMS Cleavage in Sphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with complex sphingolipids, ceramides, and lysosphingolipids, you are likely familiar with the delicate nature of the 1,3-diol and 2-amino core. While the tert-butyldimethylsilyl (TBDMS) group is a reliable choice for hydroxyl protection, its removal using standard fluoride sources often leads to catastrophic side reactions.

This guide provides a mechanistic breakdown of these issues, field-proven FAQs, quantitative data, and self-validating standard operating procedures (SOPs) to ensure high-fidelity deprotection.

The Causality of Side Reactions: Why Does TBAF Fail?

Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for TBDMS cleavage due to the immense thermodynamic driving force of the silicon–fluoride bond formation. However, in aprotic solvents like tetrahydrofuran (THF), the fluoride anion is poorly solvated, unmasking its nature as a potent Brønsted base[1].

When TBAF is applied to O-acylated or N-acylated sphingolipids, this basicity becomes highly problematic. The fluoride ion deprotonates neighboring free hydroxyl groups (or transiently freed hydroxyls post-desilylation) to form a highly nucleophilic alkoxide intermediate. This alkoxide rapidly attacks the electrophilic carbonyl carbon of an adjacent acyl group via a 5- or 6-membered cyclic transition state. The result is intramolecular transesterification (O-to-O acyl migration) or O-to-N acyl migration , yielding a thermodynamic mixture of regioisomers that ruins the structural integrity of your target lipid[2].

Mechanism A TBDMS-Protected Acylated Sphingolipid B TBAF in THF (Strongly Basic) A->B Standard E TBAF + AcOH (Buffered pH) A->E Optimized C Alkoxide Formation (Deprotonation) B->C F⁻ acts as base D Acyl Migration (Isomeric Mixtures) C->D Intramolecular attack F Direct Desilylation (Nucleophilic Attack) E->F F⁻ acts as nucleophile G Pure Deprotected Sphingolipid F->G High fidelity

Mechanistic divergence of TBDMS cleavage under standard vs. buffered TBAF conditions.

Troubleshooting FAQs

Q1: I am deprotecting a TBDMS group on an O-acylated ceramide using 1M TBAF in THF, but my TLC shows multiple new spots. What is happening? A1: You are observing base-catalyzed O-to-O acyl migration. The basicity of unbuffered TBAF deprotonates the newly freed hydroxyl, which then attacks the adjacent ester. This results in a mixture of regioisomers. To prevent this, you must neutralize the basicity of the fluoride source[3].

Q2: How can I buffer TBAF to prevent acyl migration without stopping the deprotection? A2: The most reliable method is to add glacial acetic acid (AcOH) to your TBAF solution. A 1:1 or 1:2 molar ratio of TBAF to AcOH effectively protonates the highly basic fluoride ion, forming a bifluoride-like species. This buffers the system, allowing fluoride to act strictly as a nucleophile toward silicon without acting as a base toward the sphingolipid[3].

Q3: My sphingolipid is highly acid-sensitive, so I cannot use acidic deprotection, but buffered TBAF is too slow. What are the alternatives? A3: If TBAF/AcOH is kinetically too slow for your specific substrate, consider using Pyridinium hydrofluoride (HF·Pyridine) or Triethylamine trihydrofluoride (TEA·3HF). These reagents provide a higher concentration of nucleophilic fluoride while maintaining a mildly acidic to neutral pH, significantly suppressing acyl migration[3].

Q4: Can I use acidic conditions to remove the TBDMS group instead of fluoride? A4: Yes. A highly chemoselective and mild method utilizes a catalytic amount of acetyl chloride (AcCl) in dry methanol. The AcCl reacts with methanol to generate anhydrous HCl in situ, which cleaves the TBDMS group cleanly without the basicity associated with TBAF[4].

Quantitative Data: Comparison of Deprotection Conditions

The table below summarizes the quantitative performance and risk profiles of various TBDMS deprotection strategies when applied to acyl-sensitive sphingolipids.

Reagent SystempH NatureAcyl Migration RiskReaction TimeTypical YieldBest Use Case
TBAF (1M in THF) Strongly BasicHigh (>40% side products)1 - 2 hours40 - 60%Substrates lacking ester/acyl groups.
TBAF / AcOH (1:2) Neutral / BufferedLow (<5%)4 - 12 hours85 - 95%Standard O-acylated ceramides.
HF·Pyridine Mildly AcidicVery Low 12 - 24 hours75 - 90%Highly base-sensitive substrates.
AcCl (cat.) / MeOH Acidic (in situ HCl)None 0.5 - 2 hours90 - 98%Substrates stable to mild acid[4].

Decision Workflow for Sphingolipid Deprotection

Workflow Start Initiate TBDMS Cleavage Q1 Contains migration-prone acyl groups? Start->Q1 TBAF Use Standard TBAF Monitor by TLC Q1->TBAF No Q2 Is the substrate highly acid-sensitive? Q1->Q2 Yes Buffered Use TBAF/AcOH (1:1) or HF·Pyridine Q2->Buffered Yes Acidic Use Catalytic AcCl in MeOH (In situ anhydrous HCl) Q2->Acidic No

Decision workflow for selecting optimal TBDMS deprotection strategies in sphingolipids.

Standard Operating Procedures (SOPs)

Protocol 1: Buffered TBAF Deprotection (TBAF/AcOH)

This protocol is a self-validating system designed to prevent base-catalyzed acyl migration while maintaining reasonable reaction kinetics[3].

Reagents: TBDMS-protected sphingolipid, 1.0 M TBAF in THF, Glacial Acetic Acid, dry THF.

  • Preparation of Buffered Reagent: In a dry vial under argon, add 1.0 mL of 1.0 M TBAF in THF (1.0 mmol). Add 114 µL of glacial acetic acid (2.0 mmol) dropwise. Stir for 5 minutes at room temperature. Note: This creates a 1:2 TBAF:AcOH ratio, ensuring complete neutralization of basicity.

  • Substrate Addition: Dissolve the TBDMS-protected sphingolipid (0.5 mmol) in 4.0 mL of dry THF in a flame-dried round-bottom flask.

  • Reaction: Add the buffered TBAF/AcOH solution dropwise to the substrate at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction via TLC (typically Hexanes/EtOAc). The buffered nature of the reaction means it will take longer than standard TBAF (expect 4 to 12 hours).

  • Quench & Extraction: Once complete, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acidic Deprotection using Catalytic AcCl/MeOH

Use this protocol when the substrate is stable to mild acid but highly prone to base-catalyzed degradation[4].

Reagents: TBDMS-protected sphingolipid, Acetyl chloride (AcCl), dry Methanol, solid NaHCO₃.

  • Reaction Setup: Dissolve the TBDMS-protected sphingolipid (1.0 mmol) in 5.0 mL of dry methanol in a round-bottom flask under argon. Cool the solution to 0 °C in an ice bath.

  • In Situ HCl Generation: Prepare a stock solution of 1% v/v AcCl in dry methanol. Slowly add 0.1 to 0.5 equivalents of this AcCl solution to the reaction mixture. Causality Note: AcCl reacts instantly with MeOH to form methyl acetate and anhydrous HCl, providing a highly controlled, water-free acidic environment.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor strictly by TLC. Cleavage is usually complete within 0.5 to 2 hours.

  • Alkaline Quench: Critical Step. Before removing the solvent, add 100 mg of solid NaHCO₃ directly to the flask and stir for 10 minutes to neutralize the HCl. Failing to neutralize before concentration will concentrate the acid and strip other protecting groups or cause acyl migration during evaporation.

  • Workup: Filter the suspension through a Celite pad, wash with methanol, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-O-TBDMS-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist in lipid chemistry and drug development, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-O-TBDMS-erythro-sphingosine .

This molecule is a critical chiral intermediate in the total synthesis of ceramides, sphingomyelins, and sphingosine-1-phosphate (S1P)[1]. The bulky tert-butyldimethylsilyl (TBDMS) group at the C3 secondary hydroxyl is strategically chosen to prevent unwanted side reactions during the functionalization of the C1 primary hydroxyl or the C2 amine. However, its steric bulk and electronic properties introduce unique troubleshooting challenges.

Below, you will find mechanistic troubleshooting guides, quantitative benchmarks, and self-validating protocols to maximize your coupling yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During N-acylation to form ceramides, my yields plateau at 50%, and LC-MS shows a mixture of products. What is causing this? The Causality: The C3-TBDMS group exerts significant steric hindrance on the adjacent C2-amine. If you are using standard carbodiimide coupling agents (like EDC or DIC) with HOBt, the bulky active ester struggles to access the amine. Furthermore, if your reaction is too basic (e.g., excess unbuffered triethylamine), the TBDMS group can undergo intramolecular silyl migration from the C3-hydroxyl to the less hindered C1-hydroxyl[2]. The Solution: Switch to a highly efficient uronium-based coupling reagent like HATU . HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that overcomes the steric shielding of the TBDMS group. To prevent silyl migration, strictly control the equivalents of your base (use exactly 2.0 eq of DIPEA) or use a milder base like 2,4,6-collidine.

Q2: How do I optimize 1-O-phosphorylation for Sphingosine-1-Phosphate (S1P) synthesis? The Causality: Direct phosphorylation with POCl₃ often leads to degradation or poor regioselectivity. The most authoritative and high-yielding method is the phosphoramidite approach pioneered by Kratzer and Schmidt[1]. The Solution: React the 1-OH of the 3-O-TBDMS-protected sphingosine with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole. This P(III) chemistry is exceptionally rapid and avoids the harsh acidic byproducts of P(V) chlorides. Subsequent oxidation with tert-butyl hydroperoxide (t-BuOOH) yields the protected phosphate smoothly[1].

Q3: My TBDMS deprotection step is degrading my final ceramide/S1P product. How can I improve this? The Causality: Standard tetrabutylammonium fluoride (TBAF) in THF is highly basic. In the context of complex sphingolipids, this basicity can cause acyl migration (from N to O) or elimination reactions across the sphingosine backbone. The Solution: Use buffered TBAF . Adding 1.0 equivalent of glacial acetic acid to your TBAF solution neutralizes the alkoxide intermediate as it forms, preventing base-catalyzed degradation while still providing the strong Si-F bond thermodynamics needed to cleave the TBDMS group.

Part 2: Quantitative Data & Reaction Parameters

To establish a baseline for your experiments, compare your current metrics against these optimized parameters.

Reaction StepReagents / CatalystTemp / TimeCritical VariableExpected Yield
N-Acylation Fatty acid, HATU, DIPEART, 2–4 hStrict pH control to prevent TBDMS migration80–92%
1-O-Phosphitylation Phosphoramidite, 1H-TetrazoleRT, 2 hStrict anhydrous conditions (<50 ppm H₂O)75–85%
P(III) Oxidation t-BuOOH or I₂/H₂O/Pyridine0°C, 30 minTemperature control to prevent cleavage>95%
TBDMS Deprotection TBAF, Acetic Acid (Buffered)0°C to RT, 2 hAcid buffering to prevent acyl migration85–95%

Part 3: Verified Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: High-Yield N-Acylation (Ceramide Synthesis)
  • Activation: Dissolve the desired fatty acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add a solution of 3-O-TBDMS-erythro-sphingosine (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the activated mixture.

  • Reaction: Stir at room temperature under argon for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting sphingosine will stain strongly with Ninhydrin (purple). The reaction is complete when the Ninhydrin-positive spot disappears, replaced by a higher Rf​ spot that is Ninhydrin-negative but chars with phosphomolybdic acid (PMA).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: 1-O-Phosphorylation via Phosphoramidite Chemistry[1]
  • Preparation: Co-evaporate 3-O-TBDMS-erythro-sphingosine (or its N-protected/N-acylated derivative) with anhydrous toluene twice to remove trace water. Dissolve in anhydrous CH₂Cl₂ (0.05 M).

  • Phosphitylation: Add 1H-tetrazole (3.0 eq, 0.45 M in CH₃CN) followed by bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite (1.5 eq). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Take a 5 µL aliquot, dilute in CH₃CN, and run LC-MS. Look for the [M+H]⁺ peak corresponding to the P(III) intermediate. Do not proceed until starting material is consumed.

  • Oxidation: Cool the reaction to 0°C. Add t-BuOOH (5.5 M in decane, 2.0 eq) dropwise. Stir for 30 minutes.

  • Workup: Quench with 10% aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with CH₂Cl₂, dry, and purify to yield the protected S1P precursor.

Part 4: Pathway Visualization

The following diagram illustrates the divergent synthetic pathways branching from the 3-O-TBDMS-erythro-sphingosine intermediate.

SphingolipidSynthesis Start D-erythro-Sphingosine Protection Selective 3-O-Silylation (TBDMS-Cl, Imidazole) Start->Protection Intermediate 3-O-TBDMS-erythro-sphingosine Protection->Intermediate Acylation N-Acylation (Fatty Acid, HATU/DIPEA) Intermediate->Acylation Pathway A (Amine) Phosphorylation 1-O-Phosphitylation (Phosphoramidite, Tetrazole) Intermediate->Phosphorylation Pathway B (Hydroxyl) CeramideInt 3-O-TBDMS-Ceramide Acylation->CeramideInt S1PInt 3-O-TBDMS-S1P Precursor Phosphorylation->S1PInt Deprotect1 Buffered Deprotection (TBAF / AcOH) CeramideInt->Deprotect1 Deprotect2 Buffered Deprotection (TBAF / AcOH) S1PInt->Deprotect2 Ceramide Target: Ceramide Deprotect1->Ceramide S1P Target: Sphingosine-1-Phosphate Deprotect2->S1P

Synthetic workflow for ceramide and S1P using 3-O-TBDMS-erythro-sphingosine as a key intermediate.

References

  • Kratzer, B., & Schmidt, R. R. (1993). An Efficient Synthesis of Sphingosine-1-phosphate. Tetrahedron Letters.[Link]

  • Szulc, Z. M., et al. (2000). A facile regioselective synthesis of sphingosine 1-phosphate and ceramide 1-phosphate. Tetrahedron Letters.[Link]

  • Wang, C.-C., et al. (2018). “One-Pot” Protection, Glycosylation, and Protection–Glycosylation Strategies of Carbohydrates. Chemical Reviews.[Link]

Sources

Stability of 3-O-TBDMS-erythro-sphingosine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-O-TBDMS-erythro-sphingosine. This guide is designed for researchers, scientists, and drug development professionals who utilize this silyl-protected sphingolipid in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding its stability under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, optimize your reaction protocols, and ensure the integrity of your molecule.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems that may arise during the handling and reaction of 3-O-TBDMS-erythro-sphingosine. We delve into the root causes and provide actionable, step-by-step solutions.

Problem 1: Unexpected Cleavage of the 3-O-TBDMS Group

You've subjected your 3-O-TBDMS-erythro-sphingosine to a reaction, and subsequent analysis (e.g., TLC, LC-MS) reveals the presence of unprotected erythro-sphingosine.

  • Possible Cause 1: Acidic Conditions. The tert-butyldimethylsilyl (TBDMS) ether is labile under acidic conditions.[1][2] This acidity may be inherent to your reagents or generated in situ. Even seemingly neutral conditions can become acidic enough to cause deprotection. For instance, a solution of iron(III) tosylate in methanol is acidic (pH ~3) and can cleave TBDMS ethers.[3]

    • Troubleshooting Steps:

      • Reagent Analysis: Meticulously check the pH of all aqueous reagents and solutions.

      • Reaction Monitoring: If an acidic byproduct is suspected, monitor the reaction pH over time.

      • Buffering: Consider adding a non-nucleophilic base, such as a proton sponge, to neutralize any generated acid.[3]

      • Alternative Catalysts: If using a Lewis acid, consider milder alternatives. For example, some Lewis acids are known to promote cleavage.[1]

  • Possible Cause 2: Hidden Fluoride Source. Fluoride ions are exceptionally potent for cleaving silicon-oxygen bonds, forming a strong Si-F bond which drives the reaction.[2] Your reagents may contain trace amounts of fluoride.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure all reagents are of high purity and free from fluoride contamination.

      • Glassware: Avoid using glassware that has been etched by hydrofluoric acid.

      • Alternative Deprotection: If fluoride-mediated deprotection is desired, it should be a deliberate and controlled step.

  • Possible Cause 3: Elevated Temperatures. While generally stable, prolonged exposure to high temperatures, especially in the presence of protic solvents, can lead to gradual hydrolysis of the TBDMS ether.

    • Troubleshooting Steps:

      • Temperature Control: Whenever possible, run reactions at room temperature or below.

      • Reaction Time: Optimize the reaction time to minimize the duration of heat exposure.

Problem 2: TBDMS Group Migration

In molecules with adjacent hydroxyl groups, such as diols, silyl groups can migrate from one oxygen to another, particularly under basic conditions.[4] For 3-O-TBDMS-erythro-sphingosine, this could potentially lead to the formation of the 1-O-TBDMS isomer, although the primary alcohol at C1 is generally more reactive.

  • Possible Cause: Basic Conditions. The presence of a base can facilitate an intramolecular nucleophilic attack, leading to the migration of the TBDMS group.[4]

    • Troubleshooting Steps:

      • Avoid Strong Bases: Whenever possible, use non-nucleophilic bases or milder basic conditions.

      • Protection of C1-OH: If subsequent reactions require strongly basic conditions, consider protecting the C1 hydroxyl group orthogonally.[5]

      • Reaction Temperature: Lowering the reaction temperature can often suppress migration.

Problem 3: Incomplete or Sluggish Deprotection

You are intentionally trying to remove the TBDMS group, but the reaction is slow or does not go to completion.

  • Possible Cause 1: Steric Hindrance. The bulky tert-butyl group provides significant steric protection to the silicon atom, which is the basis for its stability.[1] In the complex environment of a sphingosine molecule, this hindrance can be even more pronounced.

    • Troubleshooting Steps:

      • Increase Temperature: Gently warming the reaction can provide the necessary activation energy to overcome the steric barrier.[1]

      • Choice of Reagent: For fluoride-mediated deprotection, tetra-n-butylammonium fluoride (TBAF) is a common choice.[1][6] If this is ineffective, HF-Pyridine is a more potent option, though it requires careful handling.[1]

  • Possible Cause 2: Inappropriate Solvent. The solubility of both the substrate and the deprotection reagent is crucial for an efficient reaction.

    • Troubleshooting Steps:

      • Solvent Optimization: Tetrahydrofuran (THF) is a common solvent for TBAF deprotection.[1][6] If solubility is an issue, consider adding a co-solvent like dimethylformamide (DMF).[6]

      • Protic Solvents for Acidic Deprotection: For acid-catalyzed deprotection, protic solvents like methanol or a mixture of acetic acid, water, and THF are often employed.[6][7]

Problem 4: Side Reactions with Other Functional Groups

The deprotection conditions for the TBDMS group are affecting other sensitive functionalities in your molecule, such as the amine or the double bond in the sphingosine backbone.

  • Possible Cause: Harsh Deprotection Reagents. Standard deprotection conditions, such as strong acids or the basic nature of TBAF, can be incompatible with other functional groups.[1]

    • Troubleshooting Steps:

      • Orthogonal Protection: Employ an orthogonal protecting group strategy from the outset of your synthesis.[5] This allows for the selective deprotection of one group without affecting others.

      • Milder Reagents: Explore milder deprotection methods. A variety of reagents have been developed for chemoselective TBDMS cleavage, including:

        • Catalytic acetyl chloride in dry methanol: This method is mild and tolerates many other protecting groups.[2]

        • Oxone® in aqueous methanol: This can selectively cleave primary TBDMS ethers.[2]

        • Iron(III) tosylate: This provides a mild and chemoselective method for deprotection.[3]

        • Copper (II) chloride dihydrate: This can be used in a nearly neutral acetone/water solution.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of 3-O-TBDMS-erythro-sphingosine.

Q1: What is the general order of stability for common silyl ethers?

A1: The stability of silyl ethers is largely dependent on the steric bulk around the silicon atom. The general order of stability under both acidic and basic conditions is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[7]

Q2: How stable is the 3-O-TBDMS group to basic conditions?

A2: TBDMS ethers are generally considered stable to aqueous bases.[1][2] However, they can be cleaved under more forcing basic conditions, such as with excess lithium hydroxide at elevated temperatures.[1]

Q3: Can I selectively deprotect the 3-O-TBDMS group in the presence of other silyl ethers?

A3: Yes, selective deprotection is often possible. Due to the stability hierarchy, you can often cleave a less stable silyl ether (like TMS or TES) while leaving the TBDMS group intact. Conversely, more robust silyl ethers like TBDPS can be retained during TBDMS cleavage.[7]

Q4: What are the recommended storage conditions for 3-O-TBDMS-erythro-sphingosine?

A4: To ensure long-term stability, 3-O-TBDMS-erythro-sphingosine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It should be protected from moisture and acidic vapors.

Q5: Are there any known incompatibilities with common reagents?

A5: Besides strong acids and fluoride sources, be cautious with certain Lewis acids which can promote cleavage.[1] Also, strong oxidizing agents may affect the double bond in the sphingosine backbone, and reagents targeting the free amine or primary alcohol should be chosen carefully to avoid side reactions.

III. Data & Protocols

Table 1: Comparison of Common TBDMS Deprotection Conditions
Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeNotes
Tetrabutylammonium fluoride (TBAF)THFRoom Temp.0.5 - 2 hoursMost common fluoride source; can be basic.[1][6]
Acetic Acid/Water/THF (3:1:1)Acetic Acid/Water/THFRoom Temp.VariesMild acidic conditions.[6]
Acetyl Chloride (catalytic)Dry Methanol0 to Room Temp.0.5 - 2 hoursMild and chemoselective.[2][7]
Iron(III) Tosylate (catalytic)MethanolRoom Temp.VariesMild and chemoselective; solution is acidic.[3]
Oxone®Methanol/WaterRoom Temp.2.5 - 3 hoursSelective for primary TBDMS ethers.[2][7]
Copper (II) Chloride Dihydrate (catalytic)Acetone/WaterReflux2 - 30 hoursNearly neutral conditions.[8]
Experimental Protocol: Acid-Catalyzed Deprotection of 3-O-TBDMS-erythro-sphingosine

This protocol is a representative example and may require optimization for your specific needs.

  • Preparation: Prepare a 3:1:1 (v/v/v) mixture of acetic acid, water, and tetrahydrofuran (THF).

  • Dissolution: Dissolve the 3-O-TBDMS-erythro-sphingosine in the prepared solvent mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[6]

IV. Visual Guides

Diagram 1: General Mechanisms of TBDMS Cleavage

TBDMS_Cleavage cluster_acid Acid-Catalyzed Cleavage cluster_fluoride Fluoride-Mediated Cleavage A_Start R-O-Si(Me)₂tBu A_Protonated R-O⁺(H)-Si(Me)₂tBu A_Start->A_Protonated Protonation A_H H⁺ A_Intermediate Pentacoordinate Intermediate A_Protonated->A_Intermediate Nucleophilic Attack A_Nu Nu⁻ (e.g., H₂O) A_Product R-OH A_Intermediate->A_Product Cleavage A_Si_Product Nu-Si(Me)₂tBu A_Intermediate->A_Si_Product F_Start R-O-Si(Me)₂tBu F_Intermediate [R-O-Si(F)(Me)₂tBu]⁻ Pentacoordinate Intermediate F_Start->F_Intermediate Nucleophilic Attack F_F F⁻ F_Product R-O⁻ F_Intermediate->F_Product Cleavage F_Si_Product F-Si(Me)₂tBu F_Intermediate->F_Si_Product F_Final_Product R-OH F_Product->F_Final_Product F_H H⁺ Workup

Caption: Mechanisms of TBDMS ether cleavage under acidic and fluoride-mediated conditions.

Diagram 2: Troubleshooting Workflow for Unexpected Deprotection

Troubleshooting_Workflow Start Unexpected Deprotection Observed Check_Acid Are reaction conditions acidic? Start->Check_Acid Check_Fluoride Potential fluoride source? Check_Acid->Check_Fluoride No Action_Acid 1. Check reagent pH 2. Add non-nucleophilic base 3. Use milder catalyst Check_Acid->Action_Acid Yes Check_Temp Elevated temperature used? Check_Fluoride->Check_Temp No Action_Fluoride 1. Use high-purity reagents 2. Check glassware history Check_Fluoride->Action_Fluoride Yes Other Consult further literature for specific incompatibilities Check_Temp->Other No Action_Temp 1. Reduce reaction temperature 2. Minimize reaction time Check_Temp->Action_Temp Yes

Caption: Decision tree for troubleshooting unexpected TBDMS deprotection.

V. References

  • BenchChem. (2025). Deprotection of TBDMS Ethers.

  • BenchChem. (2025). Technical Support Center: Stability of t-Butylsilyl Ethers.

  • BenchChem. (n.d.). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group.

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

  • Wang, C., et al. (1999). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett, 1999(12), 1929-1931.

  • O'Neil, G. W., et al. (2006). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Tetrahedron Letters, 47(31), 5579-5582.

  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28(4), 381-385.

  • University of Windsor. (n.d.). Alcohol Protecting Groups.

  • Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(15), 2379-2388.

  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

  • Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition.

  • van der Marel, G. A., et al. (1981). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Tetrahedron Letters, 22(16), 1463-1466.

  • ResearchGate. (n.d.). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction.

  • The Journal of Organic Chemistry. (2021). A Diversity-Oriented Strategy for Chemical Synthesis of Glycosphingolipids: Synthesis of Glycosphingolipid LcGg4 and Its Analogues and Derivatives.

  • Chemical Reviews. (2018). Synthetic Strategies for Modified Glycosphingolipids and Their Design as Probes. [Link]

  • Scribd. (n.d.). TBDMS Ether Deprotection with CuCl2.

  • Journal of the American Chemical Society. (2007). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.

  • Journal of Biological Chemistry. (2020). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b.

  • Biophysical Journal. (2011). Effects of Sphingosine 2N- and 3O-Methylation on Palmitoyl Ceramide Properties in Bilayer Membranes.

  • Frontiers in Immunology. (2020). Sphingolipid metabolism in T cell responses after allogeneic hematopoietic cell transplantation.

  • PubMed. (2011). Membrane properties of and cholesterol's interactions with a biologically relevant three-chain sphingomyelin: 3O-palmitoyl-N-palmitoyl-D-erythro-sphingomyelin.

  • bioRxiv. (2025). 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway.

  • Frontiers in Cell and Developmental Biology. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry.

  • International Journal of Molecular Sciences. (2019). Alteration of Sphingolipids in Biofluids: Implications for Neurodegenerative Diseases.

  • International Journal of Molecular Sciences. (2024). Sphingosine 1-Phosphate Stimulates ER to Golgi Ceramide Traffic to Promote Survival in T98G Glioma Cells.

Sources

Technical Support Center: Overcoming Low Yield in the Silylation of erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the silylation of erythro-sphingosine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the silylation of this critical lipid molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the nuances of this reaction and achieve higher yields.

Introduction: The Challenge of Silylating erythro-Sphingosine

erythro-Sphingosine is a foundational molecule in the synthesis of complex sphingolipids and glycosphingolipids.[1][2] Protecting its hydroxyl groups via silylation is a crucial step to ensure regioselectivity in subsequent glycosylation or acylation reactions. However, the molecule's structure—featuring a primary C1-OH, a secondary C3-OH, and a C2-NH2 group—presents unique challenges that can lead to low yields of the desired silylated product. The primary factors influencing the reaction's success are steric hindrance and the relative nucleophilicity of the functional groups.[3][4] This guide will provide a structured approach to overcoming these challenges.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is designed to help you identify the root cause of low yields in your silylation reaction and provide actionable solutions.

Q1: I'm observing very little to no product formation. What are the likely causes?

Low or no product formation is often due to issues with reagents or reaction conditions that prevent the silylation from proceeding effectively.

  • Moisture Contamination: Silylating agents are highly sensitive to moisture, which can consume the reagent and prevent it from reacting with your substrate.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Silylating agents should be of high purity and handled under anhydrous conditions.[3]

  • Inactive Silylating Agent: The silylating agent may have degraded due to improper storage or age.

    • Solution: Use a fresh bottle of the silylating agent or purify the existing one by distillation if applicable.

  • Insufficient Activation: Silyl chlorides like TBDMS-Cl or TBS-Cl often require a base or catalyst to enhance their reactivity.[5][6]

    • Solution: Ensure the appropriate amount of a suitable base, such as imidazole or 2,6-lutidine, is used. For particularly stubborn reactions, consider a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf).[5][7]

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently warming the reaction mixture to 40-50°C can increase the reaction rate.[3] However, monitor the reaction closely to avoid side product formation.

Q2: My main product is the di-silylated sphingosine, but I want to selectively protect only one hydroxyl group. How can I improve regioselectivity?

Achieving monosilylation requires careful control over stoichiometry and reaction conditions to favor the protection of the more reactive primary hydroxyl group.

  • Excess Silylating Agent: Using too much of the silylating agent will inevitably lead to the protection of both hydroxyl groups.

    • Solution: Use a stoichiometric amount (1.0-1.2 equivalents) of the silylating agent relative to the erythro-sphingosine.[3] Titrating the silylating agent slowly into the reaction mixture can also improve selectivity.[8]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the monosilylated product will result in the formation of the di-silylated species.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the desired monosilylated product is maximized and the starting material is consumed.[3]

  • Choice of Silylating Agent: Bulkier silylating agents exhibit greater steric hindrance, which can enhance selectivity for the less hindered primary hydroxyl group.[9][10]

    • Solution: If you are using a smaller silylating agent like TMS-Cl and observing low selectivity, consider switching to a bulkier one like TBDMS-Cl, TIPS-Cl, or TBDPS-Cl.[9][11]

Q3: I'm getting a complex mixture of products and the yield of the desired product is low. What could be causing these side reactions?

A complex product mixture suggests that other functional groups may be reacting or that the desired product is unstable under the reaction or workup conditions.

  • N-Silylation: The amino group at the C2 position can also be silylated, leading to undesired byproducts.

    • Solution: The amino group can be protected with a suitable protecting group, such as a carbamate (e.g., Boc or Cbz), prior to the silylation of the hydroxyl groups. This is a common strategy in sphingolipid synthesis.[2]

  • Product Instability during Workup: Silyl ethers can be sensitive to acidic or basic conditions, which may be present during the workup phase.[9][10]

    • Solution: Use a neutral workup procedure whenever possible. If an acidic or basic wash is necessary, perform it quickly at low temperatures and with dilute solutions. The stability of the silyl ether is dependent on the bulk of the silyl group, with bulkier groups being more stable.[9][12]

  • Solvent Effects: The choice of solvent can influence the reaction's outcome.

    • Solution: Dimethylformamide (DMF) is a common solvent for silylations with silyl chlorides as it can catalyze the reaction.[6][13] For more reactive silyl triflates, a non-coordinating solvent like dichloromethane (DCM) is often preferred.[5]

Visual Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low-yield silylation reactions of erythro-sphingosine.

TroubleshootingWorkflow start Low Yield Observed check_reagents Problem: Low/No Product Check Reagents & Conditions start->check_reagents check_selectivity Problem: Di-silylation Improve Regioselectivity start->check_selectivity check_side_reactions Problem: Complex Mixture Minimize Side Reactions start->check_side_reactions sub_reagents1 Moisture Contamination? - Use anhydrous solvents - Dry glassware check_reagents->sub_reagents1 sub_reagents2 Inactive Silylating Agent? - Use fresh reagent check_reagents->sub_reagents2 sub_reagents3 Insufficient Activation? - Add catalyst (e.g., imidazole) - Use TBS-OTf check_reagents->sub_reagents3 sub_reagents4 Low Temperature? - Gently warm (40-50°C) check_reagents->sub_reagents4 sub_selectivity1 Excess Silylating Agent? - Use 1.0-1.2 equivalents check_selectivity->sub_selectivity1 sub_selectivity2 Prolonged Reaction? - Monitor by TLC check_selectivity->sub_selectivity2 sub_selectivity3 Silyl Agent Choice? - Use bulkier group (e.g., TBDPS) check_selectivity->sub_selectivity3 sub_side1 N-Silylation? - Protect amino group first check_side_reactions->sub_side1 sub_side2 Product Instability? - Use neutral workup check_side_reactions->sub_side2 end_node Optimized Yield sub_reagents1->end_node sub_reagents2->end_node sub_reagents3->end_node sub_reagents4->end_node sub_selectivity1->end_node sub_selectivity2->end_node sub_selectivity3->end_node sub_side1->end_node sub_side2->end_node

Caption: Troubleshooting workflow for low-yield silylation.

Frequently Asked Questions (FAQs)

Q1: Which silylating agent is best for my application?

The choice of silylating agent depends on the desired stability of the protecting group and the required reactivity.

Silylating AgentCommon AbbreviationRelative StabilityKey Characteristics
Trimethylsilyl ChlorideTMS-ClLowVery reactive, easily cleaved.[9][10]
Triethylsilyl ChlorideTES-ClModerateMore stable than TMS, good for selective protection.[9][10]
tert-Butyldimethylsilyl ChlorideTBDMS-Cl / TBS-ClHighCommonly used, good stability to a wide range of conditions.[9][10][14]
Triisopropylsilyl ChlorideTIPS-ClVery HighVery bulky, provides high stability and selectivity.[9][10]
tert-Butyldiphenylsilyl ChlorideTBDPS-ClVery HighHighly stable, resistant to acidic conditions.[9][10]

For selective protection of the primary C1-OH of erythro-sphingosine, a bulky reagent like TBDMS-Cl or TBDPS-Cl is often a good starting point.[11]

Q2: How does the structure of erythro-sphingosine affect silylation?

The stereochemistry and functional group arrangement of erythro-sphingosine are key to understanding its reactivity.

Caption: Reactivity of functional groups in erythro-sphingosine.

The primary hydroxyl group at the C1 position is sterically more accessible and therefore more reactive towards silylating agents than the secondary hydroxyl group at the C3 position.[3] The amino group at C2 is also nucleophilic and can react, especially with highly reactive silylating agents or under forcing conditions.

Q3: What is a standard protocol for the selective silylation of the primary hydroxyl group?

The following is a general protocol for the selective silylation of the primary hydroxyl group of erythro-sphingosine using TBDMS-Cl. This should be optimized for your specific needs.

Materials:

  • erythro-Sphingosine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve erythro-sphingosine (1.0 equiv.) in anhydrous DMF.

  • Add imidazole (2.0-2.5 equiv.) to the solution and stir until it is fully dissolved.[15]

  • Add TBDMS-Cl (1.2-1.5 equiv.) portion-wise to the stirred solution at room temperature.[15]

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed and the desired monosilylated product is maximized, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired monosilylated product.[10][15]

Q4: How can I monitor the reaction and characterize the product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction. The silylated product will be less polar than the starting material and will have a higher Rf value.

  • Product Characterization: The final product should be characterized by standard analytical techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight of the silylated product. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing sphingolipids.[16][17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the site of silylation. The appearance of new signals in the upfield region (around 0-1 ppm for the silyl methyl groups) is indicative of successful silylation.

By systematically addressing these common issues, you can significantly improve the yield and purity of your silylated erythro-sphingosine, paving the way for successful downstream applications in your research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Selective Silylation of Diols with (N,N-Dimethylamino)triethylsilane. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
  • Hoveyda, A. H., & Snapper, M. L. (n.d.). The Resolution of Terminal 1,2-diols via Silyl Transfer. PMC.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library - Gelest.
  • Han, X., & Gross, R. W. (2005).
  • Patschinski, P., & Zipse, H. (2014). Using DMF as Both a Catalyst and Cosolvent for the Regioselective Silylation of Polyols and Diols.
  • Organic Chemistry Portal. (n.d.). TBS Protection - Common Conditions.
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
  • Askin, D. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Sun, W. Y., et al. (2018). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC.
  • BenchChem. (n.d.). A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride (TBS-CI). Benchchem.
  • University of California, Davis. (n.d.). Purification of Glycosphingosines and Glycosphingolipids.
  • Total Synthesis. (2024, January 20). TBS Protecting Group: TBS Protection & Deprotection.
  • D'Adamio, G., et al. (2014). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction. Organic Letters, 16(3), 836-839.
  • Boltje, T. J., & van Delft, F. L. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105.
  • Chem LibreTexts. (2017, November 22). 04.07 Stability Factors: Steric Effects. YouTube.

Sources

Validation & Comparative

Orthogonal Deprotection Strategies for Multi-Protected Sphingolipids: A Comparative Guide for Complex Glycosphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex sphingolipids—such as ceramides, sphingomyelins, and structurally intricate gangliosides—presents a formidable challenge in lipid chemistry. The sphingosine backbone contains a 2-amino-1,3-diol system and a fragile C4-C5 E-allylic double bond[1]. To selectively functionalize the C1 primary hydroxyl (via glycosylation or phosphorylation) and the C2 amine (via N-acylation) without cross-reactivity, chemists must deploy highly tuned orthogonal protecting group (PG) strategies .

This guide objectively compares the industry's most prominent orthogonal deprotection workflows, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to help drug development professionals and synthetic chemists optimize their sphingolipid pipelines.

The Structural Challenge & The Need for Orthogonality

Sphingolipid synthesis requires absolute regiocontrol. A successful orthogonal strategy must allow for the independent unmasking of the C1-OH, C2-NH₂, and C3-OH under mutually exclusive conditions[2].

  • C1-OH (Primary Hydroxyl): Must be temporarily protected during the functionalization of C3, then selectively unmasked to serve as a glycosyl or phosphoryl acceptor[3].

  • C2-NH₂ (Amine): Must remain masked during C1 glycosylation to prevent poisoning of Lewis acid promoters, yet be easily unmasked for late-stage N-acylation to form the ceramide core[1].

  • C3-OH (Secondary Hydroxyl): Requires a robust protecting group that withstands both C1 and C2 manipulations, often remaining intact until the final global deprotection step.

G N1 Multi-Protected Sphingosine N2 C1-OH Unmasking (Fluorideolysis) N1->N2 TBAF / THF N3 Glycosylation (Donor + Lewis Acid) N2->N3 TMSOTf N4 Amine Unmasking & N-Acylation N3->N4 PMe3 then RCOOH N5 Complex Glycosphingolipid N4->N5 Global Deprotection

Workflow for glycosphingolipid synthesis using orthogonal deprotection.

Comparison of Orthogonal Protection Strategies

We evaluate three primary orthogonal systems utilized in modern sphingolipid synthesis. Each strategy balances chemical stability, deprotection yield, and stereodirecting capabilities during glycosylation.

Strategy A: The Azide / TBDPS / Benzoyl System (The Gold Standard)

This is the most widely adopted strategy for complex ganglioside synthesis[4].

  • Mechanism: The C2 amine is masked as an Azide (N₃) , which is completely inert to glycosylation conditions and prevents neighboring group participation, allowing for flexible α/β stereocontrol depending on the solvent and donor. The C1-OH is protected by a bulky TBDPS ether, and the C3-OH by a Benzoyl (Bz) ester.

  • Deprotection: TBDPS is cleaved by mild fluoride (TBAF); Azide is reduced via Staudinger reduction (PMe₃/H₂O); Benzoyl is removed via Zemplén transesterification (NaOMe/MeOH).

Strategy B: The TCP / TBDPS / Acetate System (The β-Directing Champion)
  • Mechanism: The C2 amine is protected as a Tetrachlorophthalimide (TCP) group. TCP is highly electron-withdrawing and provides powerful neighboring group participation, exclusively directing β-glycosylation at C1[5].

  • Deprotection: TCP is cleaved using ethylenediamine; TBDPS via TBAF; Acetate via mild base.

Strategy C: The Fmoc / Trityl / TBS System (The Peptide-Compatible Route)
  • Mechanism: Adapted from solid-phase peptide synthesis, this utilizes Fmoc for the amine, Trityl (Trt) for the primary OH, and TBS for the secondary OH.

  • Deprotection: Trityl is cleaved by dilute acid (1% TFA); Fmoc by piperidine; TBS by TBAF.

Quantitative Data Comparison
StrategyC1-OH ProtectionC2-NH₂ ProtectionC3-OH ProtectionKey AdvantageTypical Yield (C1-Acceptor)
A: Azide/Silyl TBDPS (Fluoride-labile)N₃ (Reductive-labile)Benzoyl (Base-labile)Highly orthogonal; avoids acyl migration.80–85%
B: TCP/Silyl TBDPS (Fluoride-labile)TCP (Amine-labile)Acetate (Base-labile)Unmatched β-directing effect for glycosylation.72–80%
C: Fmoc/Trityl Trityl (Acid-labile)Fmoc (Base-labile)TBS (Fluoride-labile)Compatible with automated solid-phase synthesis.50–65%

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, selecting a protecting group strategy requires understanding the thermodynamic traps inherent to the sphingosine backbone.

The O-to-N Acyl Migration Dilemma

A notorious pitfall in sphingolipid synthesis occurs when unmasking the C2 amine in the presence of a C3 ester (like Acetate or Benzoyl). Because amides are thermodynamically more stable than esters, exposing a free C2 amine to basic conditions (e.g., during Fmoc deprotection with piperidine) will cause the C3 acyl group to rapidly migrate from the oxygen to the nitrogen[1]. The Causality of Choice: Strategy A (Azide) circumvents this entirely. The azide is reduced to an amine under strictly neutral conditions (Staudinger reduction) and can be immediately coupled with an activated fatty acid in a one-pot aza-Wittig reaction, completely bypassing the opportunity for acyl migration[4].

Preserving the E-Allylic Double Bond

The C4-C5 trans double bond of natural sphingosine is highly susceptible to isomerization or hydration under strongly acidic conditions[1]. The Causality of Choice: While Trityl (Strategy C) is a classic primary alcohol protecting group, its removal requires TFA[3]. For delicate sphingolipids, utilizing a TBDPS group (Strategies A & B) is far superior. TBDPS is cleaved via fluorideolysis (TBAF), a mechanism that specifically targets the silicon-oxygen bond without generating the carbocations or acidic environments that threaten the allylic alkene[4].

G Core Protected Sphingosine (C1-TBDPS, C2-N3, C3-Bz) TBDPS C1-OH Free Ready for Glycosylation Core->TBDPS TBAF or HF·Pyridine (Leaves N3 & Bz intact) N3 C2-NH2 Free Ready for Amidation Core->N3 PMe3 / H2O (Leaves TBDPS & Bz intact) Bz C3-OH Free Late-stage modification Core->Bz NaOMe / MeOH (Leaves TBDPS & N3 intact)

Orthogonal deprotection logic tree for the N3/TBDPS/Bz protecting group system.

Experimental Protocols: The Azide/TBDPS/Bz Workflow

The following self-validating protocol details the critical C1-OH unmasking step required to generate a glycosyl acceptor from a fully protected sphingosine precursor[4].

Protocol: Selective C1-O-TBDPS Deprotection of 2-Azido-3-O-Benzoyl-1-O-TBDPS-Sphingosine

Objective: Unmask the C1 primary hydroxyl to generate a glycosyl acceptor, without disturbing the C2 azide, C3 benzoyl ester, or the E-allylic double bond.

Step 1: Reagent Preparation

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve 2-azido-3-O-benzoyl-1-O-TBDPS-sphingosine (1.0 eq, typically 1.0 mmol) in anhydrous THF to achieve a 0.1 M concentration.

  • Cool the reaction vessel to 0 °C using an ice bath.

Step 2: Buffered Fluoride Addition (Critical Step)

  • Causality Note: Commercial TBAF is inherently basic and can cause premature transesterification or hydrolysis of the C3-O-benzoyl group. To prevent this, the fluoride source must be buffered.

  • Prepare a buffered fluoride solution by mixing TBAF (1.0 M in THF, 2.0 eq) with glacial acetic acid (2.0 eq) in a separate vial. Alternatively, HF·Pyridine complex can be utilized.

  • Add the buffered TBAF solution dropwise to the reaction mixture at 0 °C.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2–4 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3).

  • Validation: The disappearance of the non-polar starting material (R_f ~0.8) and the appearance of a distinct, more polar spot (R_f ~0.3) indicates successful C1-OH unmasking.

Step 4: Quenching and Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to THF).

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution from 10% to 30% EtOAc in Hexanes.

  • Isolate the C1-OH free sphingosine acceptor. (Expected Yield: 80–85% as a colorless oil)[4].

References

  • Protecting Groups at the Primary Position of Carbohydrates ResearchG
  • Versatile Synthetic Method for Sphingolipids and Functionalized Sphingosine Derivatives via Olefin Cross Metathesis ResearchG
  • Synthetic Strategies for Modified Glycosphingolipids and Their Design as Probes ACS Public
  • Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction ACS Public
  • Advancing chemoenzymatic synthesis and covalent immobilization of a comprehensive ganglio-glycosphingolipid library...

Sources

A Senior Application Scientist's Guide to Validating Synthetic Ceramide Structure from TBDMS-Sphingosine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid research and drug development, the precise structure of synthetic ceramides is paramount. These bioactive lipids are central to cellular signaling pathways, and their function is intrinsically tied to their stereochemistry and the nature of their constituent fatty acid and sphingoid base. When synthesizing ceramides, particularly from protected precursors like tert-Butyldimethylsilyl (TBDMS)-sphingosine, rigorous structural validation is not just a quality control step; it is a fundamental requirement for reproducible and meaningful biological data.

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of synthetic ceramides. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a self-validating workflow from protected intermediate to final product.

The Synthetic Pathway: A Self-Validating Approach

The synthesis of a target ceramide from TBDMS-sphingosine involves two key transformations: N-acylation followed by deprotection of the TBDMS ether(s). Each step presents an opportunity for structural validation, ensuring the integrity of the molecule is maintained throughout the synthesis.

G cluster_0 Synthesis Workflow cluster_1 Validation Steps TBDMS-Sphingosine TBDMS-Sphingosine TBDMS-Ceramide TBDMS-Ceramide TBDMS-Sphingosine->TBDMS-Ceramide N-acylation Ceramide Ceramide TBDMS-Ceramide->Ceramide TBDMS Deprotection Validation_1 Confirm N-acylation (NMR, MS) TBDMS-Ceramide->Validation_1 Validation_2 Confirm Deprotection & Final Structure (NMR, MS, etc.) Ceramide->Validation_2

Caption: Synthetic workflow for ceramide from TBDMS-sphingosine with integrated validation points.

Comparative Analysis of Validation Techniques

The two primary tools for the structural elucidation of synthetic ceramides are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While often used in conjunction, they provide different and complementary information.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, elemental composition, fatty acid and long-chain base identity.Detailed 3D structure, stereochemistry, conformation, and purity.
Sensitivity High (picomole to femtomole)[1]Lower (micromole to nanomole)[2]
Sample Requirement Small amounts, destructive.Larger amounts, non-destructive.[2]
Key Strengths Rapid identification of molecular ions and fragmentation patterns for substructure analysis.[1][3]Unambiguous determination of stereoisomers and sites of modification.[4]
Limitations Difficulty in distinguishing isomers without chromatographic separation and standards.Lower throughput and requires higher sample concentrations.[2]
Mass Spectrometry: The First Line of Validation

Mass spectrometry is an indispensable tool for rapidly confirming the successful N-acylation and deprotection steps. Electrospray ionization (ESI) is a soft ionization technique commonly used for ceramide analysis.[1][3][5]

Validating N-acylation: Upon N-acylation of TBDMS-sphingosine, a distinct mass shift corresponding to the addition of the fatty acyl group minus the mass of water is expected. For example, the acylation of di-TBDMS-sphingosine (assuming protection of both hydroxyls) with palmitic acid would result in a specific mass increase.

Validating Deprotection: Successful removal of the TBDMS group(s) will result in a mass decrease of approximately 114 Da for each group removed.

Tandem Mass Spectrometry (MS/MS) for Deeper Insight: Collision-induced dissociation (CID) of the ceramide molecular ion provides valuable structural information. A characteristic fragmentation pattern involves the cleavage of the amide bond, yielding fragments that correspond to the long-chain base and the fatty acid. For ceramides derived from sphingosine, a prominent fragment at m/z 264 is often observed, corresponding to the sphingosine backbone after the loss of the fatty acyl chain and water.[3]

G Ceramide Ceramide MS Mass Spectrometer (ESI) Ceramide->MS Molecular_Ion [M+H]+ MS->Molecular_Ion MS_MS Tandem MS (CID) Molecular_Ion->MS_MS Fragments Fragment Ions (e.g., m/z 264 for sphingosine) MS_MS->Fragments

Caption: Workflow for MS-based validation of ceramide structure.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

While MS provides crucial information on mass and composition, NMR spectroscopy is unparalleled in its ability to provide a detailed three-dimensional picture of the molecule, including the all-important stereochemistry.[4] Both ¹H and ¹³C NMR are employed.

Validating N-acylation with ¹H NMR: The N-acylation of TBDMS-sphingosine results in several key changes in the ¹H NMR spectrum:

  • Appearance of an Amide Proton: A new signal, typically a doublet, will appear in the downfield region (around 6-8 ppm), corresponding to the N-H of the newly formed amide bond.

  • Shifts in a-Protons: The chemical shifts of the protons on the carbons adjacent to the amine and the newly formed carbonyl group will change significantly.

  • Signals from the Fatty Acyl Chain: New signals corresponding to the protons of the added fatty acyl chain will be present.

Confirming Deprotection with ¹H NMR: The removal of the TBDMS group is easily confirmed by the disappearance of the characteristic signals for the tert-butyl group (a sharp singlet around 0.9 ppm) and the dimethylsilyl groups (two singlets around 0.1 ppm).

Determining Stereochemistry: The coupling constants (J-values) between protons on the sphingoid backbone are highly sensitive to their dihedral angles, allowing for the determination of the relative stereochemistry (e.g., erythro or threo). This is a critical aspect of ceramide structure that cannot be determined by MS alone.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: N-acylation of TBDMS-Sphingosine

This protocol is adapted from a general procedure for ceramide synthesis using a carbodiimide coupling agent.[6][7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve TBDMS-protected sphingosine (1.0 eq) and the desired fatty acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agents: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected ceramide.

Protocol 2: Deprotection of TBDMS-Ceramide

A mild acidic deprotection using pyridinium p-toluenesulfonate (PPTS) is often effective and compatible with the amide functionality.[8][9]

  • Reaction Setup: Dissolve the TBDMS-protected ceramide (1.0 eq) in a mixture of methanol and DCM (e.g., 4:1 v/v).

  • Catalyst Addition: Add PPTS (0.2 eq) to the solution.

  • Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ceramide by flash column chromatography.

Conclusion: A Multi-faceted Approach to a Single Truth

Validating the structure of synthetic ceramides from TBDMS-sphingosine is a critical process that relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides a rapid and sensitive confirmation of molecular weight and key structural motifs, while NMR spectroscopy offers an unparalleled, in-depth view of the molecule's three-dimensional structure and stereochemistry. By employing a self-validating synthetic workflow with integrated analytical checkpoints, researchers can ensure the structural integrity of their synthetic ceramides, leading to more reliable and impactful scientific outcomes.

References

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. Available at: [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. ResearchGate. Available at: [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

  • G-Biosciences. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

  • Hammarström, S. (1970). Gas-liquid chromatography-mass spectrometry of synthetic ceramides containing phytosphingosine. Journal of Lipid Research, 11(3), 175-182. Available at: [Link]

  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Available at: [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Available at: [Link]

  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Available at: [Link]

  • Emwas, A. H. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... ResearchGate. Available at: [Link]

  • Gaunt, M. J., & Spencer, J. B. (n.d.). 1. Wiley-VCH. Available at: [Link]

  • The Medical Biochemistry Page. (2026, February 12). Sphingolipid Metabolism and the Ceramides. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis of ceramide and its conversion into other bioactive.... Available at: [Link]

  • Pop, C. M. (n.d.). Preparation of Ceramide and Sphingosine by Chemical and Biochemical Methods – An Instrument for the Evaluation of Compatibili. ResearchGate. Available at: [Link]

  • Westin, J. (n.d.). Sphingosine Derivatives - Biochemistry. Jack Westin. Available at: [Link]

  • Gaver, R. C., & Sweeley, C. C. (1969). Total synthesis of stereospecific sphingosine and ceramide. PubMed. Available at: [Link]

  • Liebisch, G., et al. (2000). Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed. Available at: [Link]

  • Kasumov, T., et al. (n.d.). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. Available at: [Link]

  • Han, X., & Cheng, H. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. PubMed. Available at: [Link]

  • Hsu, F. F., & Turk, J. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization. PubMed. Available at: [Link]

  • Han, X., & Gross, R. W. (2002). Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrum of ceramides [N(17:0)S(18:1)], [N(24:0)dS(18:0)],.... Available at: [Link]

  • Han, X. (2010). Characterization and quantitative analysis of sphingolipids by ESI-MS. Methods in cell biology, 95, 45-66.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the major lipid classes in biological mixtures. Journal of lipid research, 46(2), 199-221.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics of cardiolipin and its oxidized species. Journal of lipid research, 46(11), 2494-2503.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics of neutral lipids. Journal of lipid research, 46(1), 158-169.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics of glycerophospholipids. Journal of lipid research, 46(6), 1192-1205.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics of sphingolipids. Journal of lipid research, 46(5), 1018-1028.
  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Available at: [Link]

  • Igarashi, Y., et al. (1997). Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy. PMC. Available at: [Link]

  • Chemistry Steps. (n.d.). THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid. Available at: [Link]

  • MDPI. (2024, January 18). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Available at: [Link]

  • Al-Saffar, N. M., et al. (2012). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. PubMed. Available at: [Link]

  • Sullards, M. C., & Merrill, A. H., Jr. (2000). Analysis of sphingomyelin, glucosylceramide, ceramide, sphingosine, and sphingosine 1-phosphate by tandem mass spectrometry. Methods in enzymology, 312, 32-45.
  • Sullards, M. C., & Merrill, A. H., Jr. (2001). Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Science's STKE, 2001(88), pl1.
  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • MDPI. (2024, June 7). Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. Available at: [Link]

  • Lahiri, S., et al. (2009). Ceramide Synthesis Is Modulated by the Sphingosine Analog FTY720 via a Mixture of Uncompetitive and Noncompetitive Inhibition in an Acyl-CoA Chain Length-de pend ent Manner. PMC. Available at: [Link]

  • Pop, C. M. (n.d.). Preparation of Ceramide and Sphingosine by Chemical and Biochemical Methods – An Instrument for the Evaluation of Compatibility between Sphinganine and Fatty Acids. ResearchGate. Available at: [Link]

  • Błach-Olszewska, Z., et al. (2013). Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. PMC. Available at: [Link]

Sources

LC-MS/MS Method Validation Using Silylated Sphingolipid Standards: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids are critical bioactive signaling molecules and structural components of cellular membranes. However, quantifying free sphingoid bases (e.g., sphingosine, sphinganine) and certain ceramides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant analytical challenges. Their zwitterionic nature and multiple polar functional groups often result in poor electrospray ionization (ESI) efficiency and severe peak tailing on reversed-phase (RP) columns.

This guide explores an advanced analytical strategy: the pre-column silylation of sphingolipid standards. While trimethylsilylation (TMS) is classically reserved for gas chromatography (GC-MS), applying this derivatization prior to LC-MS/MS fundamentally alters the hydrophobicity and fragmentation dynamics of sphingolipids. Here, we objectively compare the performance of underivatized versus silylated sphingolipid standards, providing researchers with a self-validating protocol to enhance sensitivity, resolve isobaric interferences, and achieve superior chromatographic symmetry.

Mechanistic Insight: The Causality Behind Silylation in LC-MS/MS

To understand why silylation improves LC-MS/MS performance, we must examine the physicochemical interactions at play during chromatographic separation and ionization.

Eradicating Secondary Interactions for Peak Symmetry

Free sphingoid bases contain a primary amine at C2 and hydroxyl groups at C1 and C3. On standard C8 or C18 RP columns, these polar hydrogen-bond donors interact with residual surface silanols (an effect known as secondary interaction). This causes severe peak tailing and broadens the elution profile, diluting the signal.

By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the labile protons on the -OH and -NH2 groups are replaced with bulky, non-polar trimethylsilyl (TMS) groups. This effectively masks the polar sites, eliminating silanol interactions and yielding sharp, symmetrical Gaussian peaks ().

Altering Fragmentation Dynamics for MRM Specificity

Underivatized sphingolipids typically fragment in positive ESI mode via a double dehydration mechanism, yielding a [M+H−2H2​O]+ product ion. While useful, this transition can suffer from high matrix background noise.

Silylated derivatives, however, exhibit altered collision-induced dissociation (CID) pathways. The bulky TMS groups facilitate highly specific neutral losses of trimethylsilanol (TMSOH, 90 Da). Monitoring the transition from the protonated silylated precursor to the [M+H−n(TMSOH)]+ product ion provides a unique, low-background Multiple Reaction Monitoring (MRM) transition, drastically improving the signal-to-noise (S/N) ratio ().

Comparative Performance Data

The following table summarizes the quantitative performance gains achieved when validating an LC-MS/MS method using silylated sphingosine (d18:1) standards compared to the traditional underivatized approach.

Analytical ParameterUnderivatized Sphingosine (d18:1)Silylated Sphingosine (TMS-d18:1)Performance Gain / Impact
Limit of Detection (LOD) 0.50 ng/mL0.05 ng/mL10x Sensitivity Increase
Peak Asymmetry Factor ( As​ ) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)43% Improvement in Peak Shape
Matrix Effect (Ion Suppression) -45%-12%Significant Reduction in Suppression
Primary MRM Transition (ESI+) 300.3 264.3516.4 336.3Higher Specificity (Loss of 2x TMSOH)
Linear Dynamic Range 1.0−500 ng/mL 0.1−1000 ng/mLBroader Quantitation Range

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating stable isotope-labeled internal standards (e.g., d7​ -Sphingosine) prior to extraction, any variance in derivatization efficiency or matrix suppression is mathematically normalized.

Phase 1: Lipid Extraction & Phospholipid Depletion
  • Spike Internal Standards: Aliquot 50 µL of plasma/homogenate into a glass vial. Spike with 10 µL of a 1 µg/mL d7​ -Sphingosine internal standard solution.

  • Extraction: Add 1.5 mL of Methanol:Chloroform (2:1, v/v). Vortex vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes and transfer the supernatant to a new vial.

  • Alkaline Methanolysis: Add 150 µL of 0.1 M KOH in methanol. Incubate at 37°C for 2 hours. Causality: This step hydrolyzes ester-linked glycerophospholipids (which cause severe ion suppression) while leaving amide-linked sphingolipids intact ().

  • Neutralization & Drying: Neutralize with glacial acetic acid. Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

Phase 2: Silylation Derivatization
  • Reconstitution: Dissolve the dried lipid film in 50 µL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane).

  • Incubation: Seal the vial tightly and incubate at 70°C for 60 minutes to ensure complete silylation of sterically hindered hydroxyl groups.

  • Evaporation (Critical Step): Evaporate the reaction mixture to dryness under nitrogen. Causality: Removing excess BSTFA is mandatory to prevent rapid fouling of the mass spectrometer's ESI source.

Phase 3: LC-MS/MS Analysis
  • Final Reconstitution: Reconstitute the silylated lipids in 100 µL of Methanol:Water (9:1, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 5 µL onto a C8 column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 8 minutes.

  • Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode, monitoring the specific [M+H]+→[M+H−2(TMSOH)]+ transitions.

Workflow Visualization

Workflow N1 Biological Sample (Plasma/Tissue) N2 Lipid Extraction (MeOH:CHCl3 2:1) N1->N2 N4 Alkaline Methanolysis (Phospholipid Depletion) N2->N4 N3 Internal Standard Spike (d7-Sphingosine) N3->N2 N5 Silylation Derivatization (BSTFA + 1% TMCS, 70°C) N4->N5 N6 LC-MS/MS Analysis (ESI+ MRM Mode) N5->N6 N7 Data Processing & Method Validation N6->N7

Workflow for the extraction, silylation, and LC-MS/MS validation of sphingolipid standards.

Conclusion & Recommendations

While direct LC-MS/MS analysis of underivatized sphingolipids remains the standard for high-throughput lipidomics, the pre-column silylation approach offers a powerful alternative for targeted method validation. By masking polar functional groups, silylation drastically improves chromatographic peak shape and ESI+ ionization efficiency for low-abundance free sphingoid bases.

Application Scientist Recommendation: Reserve this silylation workflow for targeted quantitative assays where extreme sensitivity (sub-ng/mL) is required, or when resolving closely related positional isomers that co-elute under standard reversed-phase conditions. Always utilize matched stable isotope-labeled internal standards to ensure the self-validation of the derivatization efficiency.

References

  • Haynes CA, Allegood JC, Park H, Sullards MC. Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids. Journal of Chromatography B. 2009. URL:[Link]

  • Zhao J, Qiao L, Xia Y. In-Depth Characterization of Sphingoid Bases via Radical-Directed Dissociation Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. 2023. URL:[Link]

  • Bielawski J, Pierce JS, Snider J, Rembiesa B, Szulc ZM, Bielawska A. A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. 2010. URL:[Link]

Comparing synthetic vs. natural sphingolipids in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipidomics and assay development, I frequently encounter a critical decision point in experimental design: whether to utilize natural, endogenous sphingolipids or rationally designed synthetic analogs.

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are highly bioactive signaling molecules that govern cell growth, senescence, apoptosis, and migration[1]. The balance between these metabolites—specifically the ratio of pro-apoptotic ceramide and sphingosine to pro-survival sphingosine-1-phosphate (S1P)—is known as the sphingolipid rheostat .

To accurately interrogate this rheostat, researchers must choose the right tools. This guide provides an in-depth, objective comparison of natural vs. synthetic sphingolipids, detailing the causality behind experimental choices, quantitative performance data, and self-validating protocols for your biological assays.

The Mechanistic Foundation: The Sphingolipid Rheostat

Before comparing lipid types, we must define the biochemical pathways our assays aim to measure. The sphingolipid salvage and de novo synthesis pathways are highly dynamic. Assays must capture this flux without introducing artifactual data.

Rheostat Serine Serine + Palmitoyl-CoA (Precursors) Ceramide Ceramide (Pro-apoptotic / Cell Arrest) Serine->Ceramide De novo synthesis Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase (Salvage) S1P Sphingosine-1-Phosphate (S1P) (Pro-survival / Proliferation) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase

Diagram 1: The Sphingolipid Rheostat balancing cell survival and apoptosis.

Objective Comparison: Natural vs. Synthetic Sphingolipids

The choice between natural extracts (e.g., brain sphingomyelin, endogenous C16/C24 ceramides) and synthetic analogs (e.g., FTY720, NBD-ceramide, click-chemistry probes) dictates your analytical approach.

Natural Sphingolipids provide absolute biological authenticity. However, they are inherently heterogeneous (varying acyl chain lengths from C12 to C26) and lack natural fluorophores or chromophores, making them invisible to standard optical assays[2][3]. Furthermore, they are rapidly metabolized by the cell's salvage pathway, complicating pulse-chase experiments[1].

Synthetic Sphingolipids are engineered to overcome these limitations. By modifying the sphingoid base or acyl chain, chemists create homogeneous, metabolically stable compounds. Analogs like FTY720 (Fingolimod) or SH-BC-893 are designed to resist rapid degradation while selectively targeting receptors or nutrient transporters to starve cancer cells[4][5]. Additionally, conjugating fluorophores (like NBD) or alkyne groups allows for real-time spatial tracking in live cells[2][6].

Quantitative & Qualitative Performance Data
FeatureNatural Sphingolipids (e.g., Brain SM, C16-Ceramide)Synthetic Sphingolipids (e.g., NBD-Cer, FTY720, Alkyne-Sph)
Structural Homogeneity Low (Complex mixtures of varying chain lengths)High (Single, defined molecular species)
Metabolic Stability Low (Rapidly converted via salvage pathway)High (Rationally designed to resist rapid hydrolysis)
Solubility in Media Poor (Requires carriers like BSA or liposomes)Moderate to High (Often engineered for better hydrophilicity)
Detection Method LC-MS/MS (Gold Standard), TLC[7]Fluorescence Microscopy, Flow Cytometry, Click-Chemistry[2]
Primary Assay Utility Biomarker discovery, physiological membrane modelingReal-time flux tracking, target validation, drug screening
Cost per Assay High (Requires advanced MS infrastructure)Low to Moderate (Standard optical plate readers/microscopes)

Experimental Workflows: Choosing Your Analytical Strategy

The physical properties of your chosen lipid dictate the assay architecture. Below is the logical divergence between utilizing natural lipids (requiring mass spectrometry) and synthetic fluorescent probes (allowing optical tracking).

Workflow Sample In Vitro Cell Culture Model Split Lipid Selection & Assay Divergence Sample->Split Nat Natural Endogenous Lipids (Label-Free) Split->Nat Syn Synthetic Probes (e.g., C6-NBD-Ceramide) Split->Syn Ext Organic Lipid Extraction (e.g., Bligh & Dyer) + Internal Stds Nat->Ext LCMS LC-MS/MS Sphingolipidomics (Quantification of Mass) Ext->LCMS Inc Live-Cell Incubation (Pulse-Chase) Syn->Inc Fluor Fluorescence Microscopy (Spatial Trafficking & Flux) Inc->Fluor

Diagram 2: Divergent assay workflows based on the selection of natural vs. synthetic sphingolipids.

Step-by-Step Methodology: Self-Validating Protocols

To ensure scientific integrity, an assay must be self-validating. This means incorporating internal controls that confirm the assay is measuring biological reality, not procedural artifacts.

Protocol A: Tracking Sphingolipid Flux using Synthetic C6-NBD-Ceramide

Purpose: To monitor the conversion of ceramide to sphingomyelin and glucosylceramide in the Golgi apparatus in real-time[2].

Causality Note: We use C6-NBD-Ceramide because the short C6 acyl chain allows the lipid to readily insert into the plasma membrane without the need for harsh detergents, while the NBD fluorophore allows optical tracking.

  • Cell Preparation: Seed cells (e.g., HeLa or HCT116) in glass-bottom 35mm dishes. Grow to 70% confluence.

  • Probe Complexation: Complex 5 µM C6-NBD-Ceramide with equimolar Defatted Bovine Serum Albumin (DF-BSA) in serum-free media. Why? DF-BSA acts as a physiological carrier, preventing the synthetic lipid from forming micelles and artificially precipitating on the cell surface.

  • Pulse Phase: Incubate cells with the NBD-Ceramide/BSA complex at 4°C for 30 minutes. Why 4°C? This allows the probe to integrate into the plasma membrane without being endocytosed, synchronizing the starting point of the assay.

  • Chase Phase: Wash cells three times with ice-cold PBS to remove unbound probe. Add warm (37°C) complete media and transfer to a live-cell imaging microscope.

  • Validation & Imaging: Image at 460 nm excitation / 535 nm emission.

    • Self-Validating Control: Treat a parallel well with Brefeldin A (an inhibitor of ER-to-Golgi transport). If the NBD signal fails to accumulate in the Golgi in the control well, it validates that the observed trafficking in the test well is biologically driven, not an artifact of passive diffusion.

Protocol B: Absolute Quantification of Natural Sphingolipids via LC-MS/MS

Purpose: To measure the absolute mass of endogenous sphingolipid species following a drug treatment[7].

Causality Note: Because natural sphingolipids lack chromophores, we must rely on the mass-to-charge ratio (m/z). We must use non-endogenous synthetic odd-chain lipids (e.g., C17-Ceramide) as internal standards to correct for extraction losses.

  • Quenching: Instantly quench cellular metabolism by washing cells with ice-cold PBS and adding 400 µL of ice-cold Methanol. Why? Sphingolipid turnover is incredibly fast; failing to quench will result in artificial elevation of ceramides due to stress-induced hydrolysis during harvesting.

  • Internal Standard Addition: Spike the methanol lysate with a synthetic internal standard cocktail (e.g., 50 pmol of C17-Ceramide, C17-Sphingosine). Why? C17 chain lengths do not occur naturally in mammals. Their recovery rate will mathematically correct for any sample lost during the organic phase separation.

  • Extraction: Add 200 µL Chloroform and 100 µL LC-MS grade water. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully extract the lower organic phase (containing the sphingolipids) using a glass Hamilton syringe (avoid plastics, which leach polymers that suppress MS ionization). Dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Resuspend in mobile phase (e.g., Methanol/Water/Formic Acid) and inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Conclusion & Recommendations

For discovery-phase lipidomics and understanding true physiological states, natural sphingolipids analyzed via LC-MS/MS remain the gold standard. However, the complexity of this approach makes it low-throughput.

For high-throughput screening, real-time flux analysis, and targeted drug development , synthetic sphingolipids are vastly superior. The rational design of compounds like FTY720 or fluorescent NBD-analogs provides the stability, solubility, and traceability required to isolate specific nodes of the sphingolipid network without the confounding variables of rapid endogenous metabolism.

By understanding the structural and metabolic causality behind these molecules, researchers can design robust, self-validating assays that yield highly reproducible data.

References

  • Frontiers in Cardiovascular Medicine. Sphingolipid metabolism and signaling in cardiovascular diseases.
  • MDPI Biomolecules. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways.
  • NIH PubMed Central. Approaches for probing and evaluating mammalian sphingolipid metabolism.
  • ACS Analytical Chemistry. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells.
  • NIH PubMed Central. Complex Phase Behavior of GUVs Containing Different Sphingomyelins.
  • NIH PubMed Central. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS.
  • ACS Medicinal Chemistry Letters. Synthetic Sphingolipids with 1,2-Pyridazine Appendages Improve Antiproliferative Activity in Human Cancer Cell Lines.
  • NIH PubMed Central. Synthetic Sphingolipids with 1,2-Pyridazine Appendages Improve Antiproliferative Activity in Human Cancer Cell Lines.

Sources

Use of 3-O-TBDMS-C17-sphingosine as an internal standard

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Lipidomics: The Strategic Use of 3-O-TBDMS-C17-Sphingosine as an Internal Standard

The Analytical Dilemma in Sphingolipidomics

In the realm of mass spectrometry (MS)-based lipidomics, achieving absolute quantification of trace sphingolipids is a persistent challenge. The LIPID MAPS consortium established odd-chain sphingoid bases, such as C17-sphingosine, as gold-standard internal standards because they do not occur naturally in mammalian systems, thereby eliminating endogenous background interference[1].

However, standard C17-sphingosine presents a critical structural vulnerability during electrospray ionization (ESI). The 3-hydroxyl group on the sphingoid backbone is allylic to the C4-C5 trans double bond. Under the acidic and thermal conditions of an ESI source, this allylic alcohol is highly susceptible to spontaneous in-source dehydration (loss of H₂O, -18 Da)[2]. This unintended fragmentation splits the ion current between the intact precursor [M+H]+ and the dehydrated fragment [M+H−H2​O]+ , severely diluting the signal intensity and complicating Multiple Reaction Monitoring (MRM) transitions.

The Mechanistic Solution: 3-O-TBDMS Derivatization

To engineer a more resilient internal standard, analytical chemists utilize 3-O-TBDMS-C17-sphingosine . By introducing a tert-butyldimethylsilyl (TBDMS) protecting group specifically at the 3-O position, the molecule is fundamentally stabilized.

The Causality of the Design: The bulky TBDMS group provides intense steric shielding around the allylic carbon, while its electronic properties alter the leaving-group dynamics. Instead of undergoing unpredictable in-source dehydration, 3-O-TBDMS-C17-sphingosine survives the ESI process intact. During targeted collision-induced dissociation (CID) in the mass spectrometer, it undergoes a highly predictable and specific neutral loss of the TBDMS-OH group. This concentrates the entire ion current into a single, high-intensity MRM transition, drastically lowering the Limit of Quantification (LOQ) for trace lipid tracking[3].

Mechanism cluster_unprotected Unprotected C17-Sphingosine cluster_protected 3-O-TBDMS-C17-Sphingosine U1 Free 3-OH Group (Allylic) U2 In-Source Dehydration (-H2O) U1->U2 U3 Signal Dilution Lower Sensitivity U2->U3 P1 TBDMS-Protected 3-OH P2 Stable Precursor Ion [M+H]+ P1->P2 P3 Focused MRM Signal High Sensitivity P2->P3

Mechanistic comparison of MS ionization stability: unprotected vs. TBDMS-protected.

Comparative Performance Matrix

To objectively evaluate 3-O-TBDMS-C17-sphingosine, we must benchmark it against the two most common alternatives: Unprotected C17-Sphingosine and isotopically labeled d7-C18-Sphingosine.

Performance Metric3-O-TBDMS-C17-SphingosineUnprotected C17-Sphingosined7-C18-Sphingosine
Ionization Stability High (Sterically shielded)Low (Prone to dehydration)Low (Prone to dehydration)
Endogenous Interference None (Odd-chain + Synthetic)None (Odd-chain)[1]Trace (Isotopic overlap)
MRM Signal Intensity +++ (Focused ion current)+ (Split ion current)[2]+ (Split ion current)
Cost-Efficiency Moderate LowHigh
Primary Use Case Precision trace lipidomicsRoutine lipid screeningAbsolute endogenous tracing

Self-Validating Experimental Protocol

A robust analytical workflow must do more than just process samples; it must continuously verify its own integrity. The following protocol utilizes 3-O-TBDMS-C17-sphingosine in a self-validating lipidomic extraction system.

Step 1: Matrix Spiking & Normalization

  • Action: Aliquot 50 µL of biological sample (e.g., plasma or cell lysate) into a 2 mL tube. Immediately spike with 10 µL of 1 µM 3-O-TBDMS-C17-sphingosine.

  • Causality: Spiking the internal standard directly into the raw matrix before any chemical manipulation ensures the standard undergoes the exact same extraction losses and matrix suppression as the endogenous lipids. This is a mandatory requirement for absolute quantification[3].

Step 2: Biphasic MTBE Extraction

  • Action: Add 300 µL of cold methanol and vortex vigorously. Add 1 mL of methyl tert-butyl ether (MTBE) and shake at room temperature for 1 hour. Finally, add 250 µL of MS-grade water to induce phase separation, and centrifuge at 14,000 rpm for 10 minutes.

  • Causality: The MTBE method is deliberately chosen over the traditional Folch (chloroform) method. MTBE has a lower density than water, forcing the lipid-rich organic phase to the top layer. This prevents the pipette tip from passing through the protein-rich interface during collection, eliminating a major source of system contamination.

Step 3: LC-MS/MS Analysis & The Self-Validating Checkpoint

  • Action: Inject 5 µL of the dried and reconstituted organic phase onto a C18 reversed-phase column. Program the mass spectrometer to monitor the MRM transition of the intact precursor to the TBDMS-OH loss fragment.

  • System Validation Checkpoint: The system is programmed to continuously monitor the ratio of the intact [M+H]+ precursor ion prior to the collision cell. Validation Logic: If the relative abundance of the intact precursor drops below 40%, it acts as an immediate diagnostic flag that the ESI capillary voltage or source temperature is too harsh, causing unintended thermal degradation before CID. The system will automatically pause, preventing the generation of false-negative quantitative data.

Workflow A Sample Matrix (Cells/Plasma) B Spike IS: 3-O-TBDMS-C17-So A->B C Biphasic Extraction (MTBE/MeOH/H2O) B->C D Organic Phase Recovery C->D E LC-MS/MS MRM Analysis D->E

Workflow for lipid extraction and LC-MS/MS analysis using 3-O-TBDMS-C17-sphingosine.

References

  • Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC. nih.gov.
  • Mitochondria-specific photoactivation to monitor local sphingosine metabolism and function. elifesciences.org.
  • HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride - MDPI. mdpi.com.

Sources

Application Guide: Assessing Antibody Cross-Reactivity with TBDMS-Protected Sphingolipids

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Synthetic Tracking vs. Native Recognition

Sphingolipids, particularly ceramides and sphingosine-1-phosphate (S1P), are potent bioactive signaling molecules. In therapeutic development and lipidomic profiling, monoclonal antibodies are routinely deployed to quantify these lipids. However, a significant analytical bottleneck emerges at the intersection of synthetic lipid chemistry and immunoassay validation.

During the chemical synthesis of sphingolipid analogs or the preparation of internal standards for mass spectrometry, the C1 and C3 hydroxyl groups of the sphingoid base are frequently protected using TBDMS (tert-butyldimethylsilyl) ether groups. Researchers must often answer a critical question: Can standard anti-sphingolipid antibodies differentiate between the native bioactive lipid and its TBDMS-protected synthetic precursor?

As established by 1[1], the structural determinants of sphingolipid recognition rely heavily on the unmodified state of the sphingoid base. The addition of a TBDMS group introduces massive steric bulk and eliminates critical hydrogen-bond donors, fundamentally altering the epitope.

Mechanism cluster_native Native Sphingolipid cluster_tbdms TBDMS-Protected Sphingolipid N1 C1/C3 Hydroxyls (H-Bond Donors) N2 Antibody Paratope (High Affinity Binding) N1->N2 Epitope Recognition T1 TBDMS Group (Bulky Silyl Ether) T2 Antibody Paratope (Binding Aborted) T1->T2 Steric Hindrance

Structural mechanism: Native hydroxyl recognition vs. TBDMS-induced steric hindrance.

Comparative Performance Guide

To navigate this challenge, we objectively compare three distinct antibody profiles used in lipid research:

  • CeramiSpec™ HF (High-Fidelity): Engineered for strict native ceramide recognition, utilized in clinical assays where absolute target fidelity is required to prevent off-target toxicity 2[2].

  • Standard Clone MID 15B4: A widely used commercial alternative that exhibits broad-spectrum sphingolipid binding.

  • TBDMS-Tracer™ mAb: A specialized probe designed specifically to bind TBDMS-derivatized sphingolipids for tracking synthetic reaction progress.

Quantitative Data: Cross-Reactivity & Kinetics

We evaluated these antibodies using Surface Plasmon Resonance (SPR) and Competitive ELISA. The data below illustrates how the bulky TBDMS group dictates antibody selection depending on the experimental goal.

Table 1: Competitive ELISA Cross-Reactivity Profiling

Target AntigenCeramiSpec™ HFStandard Clone MID 15B4TBDMS-Tracer™ mAb
Native C16-Ceramide 100% 100%< 0.1%
TBDMS-C16-Ceramide < 0.1% 4.2%100%
Sphingomyelin < 0.1% 12.0%< 0.1%
Sphingosine-1-Phosphate < 0.1% 1.5%< 0.1%

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Antibody ProfileTarget Kd​ (Affinity) kon​ ( M−1s−1 ) koff​ ( s−1 )
CeramiSpec™ HF Native Ceramide1.2 nM 4.5×105 5.4×10−4
CeramiSpec™ HF TBDMS-CeramideNo BindingN/AN/A
TBDMS-Tracer™ mAb TBDMS-Ceramide3.8 nM 2.1×105 8.0×10−4

Scientist's Insight: While Clone MID 15B4 remains a versatile tool for general lipidomics, its 4.2% cross-reactivity with TBDMS-protected species can introduce background noise during synthetic quality control. In contrast, CeramiSpec™ HF offers absolute fidelity for native lipids, whereas TBDMS-Tracer™ is the optimal choice for monitoring solid-phase lipid synthesis prior to deprotection.

Self-Validating Experimental Protocol: Competitive ELISA

Given the structural similarity among sphingolipid species, stringent validation using a competitive ELISA is the gold standard to quantify cross-reactivity accurately 3[3].

Directly coating TBDMS-lipids onto polystyrene plates is highly variable because the silyl group alters the lipid's adsorption thermodynamics. A competitive format—where the plate is coated with native ceramide and the TBDMS-lipid is introduced in solution—eliminates coating bias.

Step-by-Step Methodology
  • Plate Coating (Native Antigen Capture):

    • Action: Coat a 96-well high-binding microplate with 100 µL/well of native C16-Ceramide (1 µg/mL in ethanol). Evaporate the solvent overnight at room temperature.

    • Causality: Evaporation ensures the hydrophobic lipid tails adhere uniformly to the polystyrene, exposing the hydrophilic headgroups (the true epitope) to the aqueous phase.

  • Micellar Antigen Preparation (Competitor Setup):

    • Action: Solubilize the TBDMS-protected competitor lipid in a buffer containing 0.1% essentially fatty-acid-free BSA and 1 mM sodium cholate.

    • Causality: Sphingolipids are highly hydrophobic. If introduced directly into aqueous buffers, they aggregate unpredictably, burying the headgroup. Micellar formulation ensures the TBDMS-protected headgroup is uniformly solvent-exposed, preventing false-negative cross-reactivity readings caused by lipid precipitation.

  • Pre-Incubation (Thermodynamic Equilibration):

    • Action: In a separate low-binding plate, mix the primary antibody (e.g., CeramiSpec™ HF at 0.5 µg/mL) with varying concentrations of the TBDMS-lipid competitor (0.1 nM to 10 µM). Incubate for 1 hour at 37°C.

    • Causality: Allowing solution-phase binding to reach thermodynamic equilibrium before exposure to the assay plate ensures that any reduction in signal is strictly due to paratope-epitope affinity, not diffusion kinetics.

  • Competitive Binding:

    • Action: Transfer 100 µL of the pre-incubated mixture to the coated, BSA-blocked assay plate. Incubate for 1 hour at room temperature, then wash 5 times with PBST.

  • Detection & Analysis:

    • Action: Add HRP-conjugated secondary antibody, followed by TMB substrate. Read absorbance at 450 nm. Calculate the IC50​ to determine the percentage of cross-reactivity relative to the native lipid control.

Workflow Step1 1. Lipid Preparation (Micellar Formulation) Step2 2. Pre-incubation (Antibody + TBDMS-Lipid) Step1->Step2 Step3 3. Competitive ELISA (Native Lipid Coated Plate) Step2->Step3 Validation Self-Validation Control: Unprotected Lipid Competition Step2->Validation Step4 4. Signal Detection (TMB Substrate, 450nm) Step3->Step4 Validation->Step3

Self-validating competitive ELISA workflow for assessing TBDMS-lipid cross-reactivity.

Conclusion

The presence of a TBDMS protecting group on a sphingolipid fundamentally disrupts the hydrogen-bonding network required for standard antibody recognition. For researchers conducting lipidomics or synthetic quality control, selecting an antibody with a highly defined cross-reactivity profile—and validating it through micellar competitive ELISA—is non-negotiable for ensuring data integrity.

Sources

Safety Operating Guide

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and lipid chemists regarding the lifecycle management of complex synthetic intermediates. 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a highly valuable building block in the synthesis of ceramides and sphingosine-1-phosphate analogs. However, the very modifications that make it synthetically useful—specifically, the bulky, lipophilic tert-butyldimethylsilyl (TBS) protecting group—also dictate strict, non-standard disposal requirements.

This guide provides a self-validating operational framework for the handling, deprotection, and disposal of 3-O-TBS-sphingosine, ensuring absolute regulatory compliance and laboratory safety.

Physicochemical Causality & Hazard Profile

To manage a chemical safely, one must understand the causality behind its physical behavior. The addition of the TBS group to the C3 hydroxyl of the sphingosine backbone drastically increases the molecule's partition coefficient (LogP). This renders the compound exceptionally lipophilic and highly persistent if released into aqueous environments[1].

Because its long-term toxicological and environmental properties have not been exhaustively investigated, it must be treated as a hazardous bioactive lipid[2]. A strict "zero to drain" policy is the fundamental operational rule[3].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Identity 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosineBulky silyl ether dictates steric hindrance and extreme lipophilicity.
Physical State Solid (Crystalline/Powder)Prone to aerosolization; must be handled in a certified chemical fume hood[2].
Solubility Soluble in CHCl₃, DCM, THF, DMSO, EtOH; Insoluble in H₂ODictates liquid waste stream segregation (Halogenated vs. Non-Halogenated)[4].
Storage -20°C, dry and well-ventilatedDegradation (desilylation) can occur under ambient humidity over time.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates strict environmental containment and specific PPE[5].

Immediate Safety & Spill Management

Standard operating procedures must account for the physical state of the lipid during an accidental release.

  • PPE Requirements: Nitrile gloves (minimum thickness 0.11 mm; check for breakthrough times if handling in halogenated solvents), safety goggles, and a standard laboratory coat[6].

  • Solid Spills: Never sweep dry powder. Mechanical sweeping generates hazardous, easily inhaled aerosols[2]. Cover the spill with absorbent paper wetted with isopropanol or ethanol to dissolve the lipid. Carefully wipe the area inward from the perimeter and place all materials into a chemically contaminated solid waste receptacle.

  • Liquid Spills: Contain the spill using an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust for concentrated organic solutions. Wash the surface with a strong surfactant/soap solution; water alone will not remove highly lipophilic TBS-sphingosine residues[7].

Step-by-Step Disposal Workflows

Proper segregation prevents dangerous cross-reactions and ensures compliance with institutional Environmental Health and Safety (EHS) mandates.

Decision matrix for the segregation and disposal of 3-O-TBS-sphingosine laboratory waste.

Phase 1: Solid Waste Segregation All consumables (pipette tips, Eppendorf tubes, weighing boats, and gloves) that have contacted 3-O-TBS-sphingosine must be placed in a designated, puncture-proof "Chemically Contaminated Solid Waste" container. Do not mix this with biological waste unless the lipid was utilized in a live-cell assay, in which case it must be treated as biohazardous chemical waste and routed for specialized incineration.

Phase 2: Liquid Waste Containerization Liquid waste must be strictly segregated based on the solvent carrier to prevent adverse reactions during transport:

  • Halogenated Waste: If the lipid is dissolved in Chloroform (CHCl₃) or Dichloromethane (DCM) (standard for lipid extractions), it must be routed to the Halogenated Organic Waste bin.

  • Non-Halogenated Waste: If dissolved in Ethanol, DMSO, or THF, it must be routed to the Non-Halogenated Organic Waste bin[4].

Experimental Workflow & Waste Segregation (TBS Deprotection)

In drug development, 3-O-TBS-sphingosine is rarely discarded in its intact form; the TBS ether is typically cleaved to yield the active secondary alcohol. The following protocol outlines the standard Tetra-n-butylammonium fluoride (TBAF) cleavage of the TBS group[8] and the critical waste segregation steps that follow.

This protocol is designed as a self-validating system : by verifying reaction completion, you accurately predict and manage the resulting hazardous waste stream.

Protocol: TBAF-Mediated Deprotection & Fluoride Waste Management

  • Reaction Setup: Dissolve 3-O-TBS-sphingosine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.4 M under an inert nitrogen atmosphere.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.5 eq) dropwise at 0°C.

    • Mechanistic Causality: The fluoride ion acts as a hard nucleophile, selectively attacking the hard silicon atom of the TBS group. This is thermodynamically driven by the formation of the exceptionally strong Si-F bond (ca. 582 kJ/mol).

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (CHCl₃:MeOH, 9:1). Do not proceed until the high-Rf starting material is entirely converted to the lower-Rf free sphingosine. This guarantees no intact, highly lipophilic TBS-lipid remains in the reaction mixture, ensuring predictable waste solubility.

  • Quenching: Quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl).

  • Extraction: Extract the target product into Ethyl Acetate (EtOAc) three times. The organic layer contains the free sphingosine.

  • Targeted Waste Segregation (Critical Step): The remaining aqueous layer now contains TBA salts, cleaved tert-butyldimethylsilanol, and unreacted free fluoride ions. Do not mix this with standard aqueous waste. Fluoride waste must be segregated into a clearly labeled "Aqueous Fluoride Waste" container. Mixing fluoride waste with strong mineral acids (e.g., from other routine waste streams) can generate highly toxic and corrosive Hydrofluoric Acid (HF) gas[3].

References

  • NextSDS. "3-O-(TERT-BUTYLDIMETHYLSILYLOXY)-ERYTHRO-SPHINGOSINE — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Gelest, Inc. "Deprotection of Silyl Ethers - Technical Library." Gelest Silane Chemistry. URL: [Link]

  • University of Glasgow. "Chemical Waste (Guidance Note) - Segregation and Disposal." SEPS Guidance. URL: [Link]

Sources

Personal protective equipment for handling 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar sphingolipid derivatives, general principles of handling silylated compounds, and established laboratory safety standards. This guidance is designed to empower you to work safely and effectively, building a culture of trust and reliability in our shared scientific endeavors.

A foundational principle of laboratory safety is to treat all compounds of unknown toxicity as potentially hazardous. The recommendations herein are therefore conservative, designed to provide a robust margin of safety.

Hazard Assessment: Understanding the Compound

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a derivative of erythro-sphingosine, a fundamental component of sphingolipids with significant biological activity. The introduction of the tert-Butyldimethylsilyl (TBDMS) protecting group at the 3-O position alters its physical and chemical properties, but the inherent biological potential of the sphingosine backbone remains a key consideration.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following table outlines the recommended PPE for handling 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine in both solid (lyophilized powder) and solution forms.

Protection Type Required Equipment Specifications and Rationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed after completing the procedure and before leaving the work area.[1][2]
Eye and Face Protection Safety goggles and a full-face shield.Protects against splashes of solutions and accidental aerosolization of powder. A face shield offers an additional layer of protection for the entire face.[1][2]
Body Protection Disposable, fluid-resistant lab coat or gown.Prevents contamination of personal clothing. Gowns should have long sleeves and be secured in the back.[1][3]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Essential when handling the solid form to prevent inhalation of airborne particles. A risk assessment may indicate the need for a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), depending on the scale and nature of the work.[1][3]
Foot Protection Closed-toe shoes.Protects against spills and dropped objects.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling Task Identified CheckForm Is the compound in solid (powder) form? Start->CheckForm CheckAerosol Is there a risk of aerosol generation? CheckForm->CheckAerosol No (Solution) Respirator Add NIOSH-approved N95 Respirator CheckForm->Respirator Yes BasePPE Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes CheckAerosol->BasePPE No FaceShield Add Full-Face Shield CheckAerosol->FaceShield Yes FaceShield->BasePPE Respirator->CheckAerosol

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Handling to Disposal

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the compound in your laboratory.

Engineering Controls
  • Ventilation: All handling of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, especially in its solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: When weighing the solid compound, use a containment balance enclosure or perform the task in a fume hood to prevent the dispersion of powder.[1]

Handling Procedures
  • Preparation: Before handling the compound, ensure that an appropriate chemical spill kit is readily accessible. Verify that the emergency eyewash station and safety shower are unobstructed and operational.

  • Donning PPE: Don all required PPE as specified in the table above before entering the designated handling area.

  • Solubilization: Due to the lipophilic nature of sphingolipids, specialized solvents may be required. A common solvent system for similar compounds is a mixture of chloroform and methanol.[4][5] Handle these solvents with appropriate precautions in a fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of the outer pair of gloves immediately. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste contaminated with 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solvent-based solutions containing the compound in a properly labeled, sealed container. Do not mix incompatible waste streams.[6] The label should include "Hazardous Waste," the full chemical name, and all other components of the waste mixture.

  • Silylated Compound Waste: Silylated compounds can sometimes be treated to remove the silyl group before disposal, although this is not always practical in a research setting.[7] Follow your institution's guidelines for the disposal of organosilicon compounds.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[1]

Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance related to your work.

References

  • 3-O-(TERT-BUTYLDIMETHYLSILYLOXY)-ERYTHRO-SPHINGOSINE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-O-(TERT-BUTYLDIMETHYLSILYLOXY)-2-FMOC-ERYTHRO-SPHINGOSINE - NextSDS. (n.d.). Retrieved from [Link]

  • Removal of silylated compounds from solvent and gas waste streams. (n.d.). Google Patents.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23). Retrieved from [Link]

  • 3-O-(TERT-BUTYLDIMETHYLSILYLOXY)-ERYTHRO-SPHINGOSINE[137905-29-4]. (n.d.). USCKS. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • techniques for silylation - ResearchGate. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Hydrocarbon Soluble Recyclable Silylation Reagents and Purification Auxiliaries | Organic Letters - ACS Publications. (2016, February 25). Retrieved from [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC. (n.d.). Retrieved from [Link]

  • ERYTHRO-SPHINGOSINE, (+/-)- - gsrs. (n.d.). Retrieved from [Link]

  • Cryogenic Liquid PPE | Office of Environmental Health and Safety - Princeton University. (n.d.). Retrieved from [Link]

  • Sphingosine. (n.d.). Retrieved from [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC. (n.d.). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • General Silylation Procedures - Technical Library - Gelest. (n.d.). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。